FRG8701
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfinyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c25-22(18-29(26)17-21-9-5-13-28-21)23-10-6-14-27-20-8-4-7-19(15-20)16-24-11-2-1-3-12-24/h4-5,7-9,13,15H,1-3,6,10-12,14,16-18H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLUMUDDKHJJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CS(=O)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910747 | |
| Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108498-50-6 | |
| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108498-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Frg 8701 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108498506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: An In-depth Analysis of Roxatidine Acetate, a Histamine H2-Receptor Antagonist
Disclaimer: Initial research for the compound "2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide" did not yield any specific data in publicly available scientific literature. This suggests the compound may be novel, not extensively studied, or described under a different nomenclature. This guide will instead focus on the structurally related and well-documented compound, Roxatidine Acetate , which shares the core chemical scaffold of interest.
Audience: Researchers, scientists, and drug development professionals.
Abstract: Roxatidine acetate is a potent and specific competitive histamine H2-receptor antagonist.[1] Following oral administration, it is rapidly deacetylated to its active metabolite, roxatidine, which is responsible for its therapeutic effects.[2][3] This compound effectively inhibits basal and stimulated gastric acid secretion, making it a valuable agent in the treatment of peptic ulcer disease, Zollinger-Ellison syndrome, and gastroesophageal reflux disease (GERD).[4][5] This document provides a comprehensive overview of roxatidine acetate, including its chemical properties, synthesis, mechanism of action, pharmacokinetics, and relevant experimental protocols.
Chemical and Physical Properties
Roxatidine acetate hydrochloride is a white to off-white crystalline solid.[6] Its key chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(acetyloxy)-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide | [7] |
| Synonyms | Roxatidine acetate HCl, HOE 760, TZU-0460, Pifatidine | [8] |
| CAS Number | 78628-28-1 (Roxatidine acetate), 93793-83-0 (HCl salt) | [4][8] |
| Molecular Formula | C19H28N2O4 | [4] |
| Molecular Weight | 348.44 g/mol | [4] |
| Melting Point | 59-60°C (free base), 145-146°C (HCl salt) | [9][10] |
| Solubility | Soluble in water, ethanol, and DMSO. | [8] |
| pKa | 14.23 (Predicted) | [10] |
Synthesis of Roxatidine Acetate
The synthesis of roxatidine acetate typically involves a multi-step process, starting from m-hydroxybenzaldehyde. A common synthetic route is outlined below.
Experimental Protocol: Synthesis of Roxatidine Acetate
A generalized synthetic procedure is as follows:
-
Step 1: Reductive Amination. m-Hydroxybenzaldehyde is reacted with piperidine via reductive amination to yield 3-(1-piperidinylmethyl)phenol.[4]
-
Step 2: Etherification. The resulting phenol is subjected to a Williamson ether synthesis with a suitable 3-carbon aminopropyl synthon, such as 3-chloropropylamine hydrochloride, in the presence of a base (e.g., sodium hydride) and a solvent like dimethylformamide (DMF), to produce 3-(3-(piperidinomethyl)phenoxy)propan-1-amine.[4][11]
-
Step 3: Amidation. The primary amine is then acylated. One method involves reacting it with chloroacetyl chloride, followed by substitution with potassium acetate in a solvent like tetrahydrofuran (THF).[11] Another approach is the direct reaction with glycolic acid to form roxatidine, the active metabolite.[4]
-
Step 4: Acetylation. If roxatidine is formed in the previous step, it is then acetylated using acetic anhydride to yield the final product, roxatidine acetate.[4]
-
Step 5: Salt Formation (Optional). The final compound can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent.[11]
Caption: Synthetic pathway for Roxatidine Acetate.
Mechanism of Action
Roxatidine acetate acts as a prodrug and is rapidly converted to its active form, roxatidine.[2] Roxatidine is a competitive antagonist of histamine at the H2-receptors on the basolateral membrane of gastric parietal cells.
Signaling Pathway
-
Histamine Release: Gastrin and acetylcholine stimulate enterochromaffin-like (ECL) cells to release histamine.
-
H2-Receptor Binding: Histamine binds to H2-receptors on parietal cells.
-
Adenylate Cyclase Activation: This binding activates Gs-protein, which in turn stimulates adenylate cyclase.
-
cAMP Production: Adenylate cyclase converts ATP to cyclic AMP (cAMP).
-
Protein Kinase A Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
Proton Pump Activation: PKA phosphorylates proteins that lead to the activation and translocation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell.
-
Acid Secretion: The proton pump actively secretes H+ ions into the gastric lumen in exchange for K+ ions.
-
Inhibition by Roxatidine: Roxatidine competitively blocks histamine from binding to the H2-receptor, thereby inhibiting the entire downstream signaling cascade and reducing gastric acid secretion.[5][9]
Caption: Mechanism of Roxatidine at the gastric parietal cell.
Pharmacological Data
Roxatidine acetate is a highly effective inhibitor of gastric acid secretion, with a potency that is comparable to or greater than other H2-receptor antagonists like ranitidine and cimetidine.[1][12]
| Parameter | Species/Model | Value | Reference |
| IC50 (vs. Histamine) | Isolated Rabbit Gastric Glands | 3.2 µM (as HCl salt) | [3][13] |
| Oral Bioavailability | Human | >95% (as roxatidine acetate) | [2] |
| Protein Binding | Human | 5-7% | [4] |
| Elimination Half-life | Human | 5-7 hours | [4] |
| Metabolism | Human | Rapidly converted to active metabolite roxatidine by esterases. | [2] |
| Excretion | Human | Primarily Renal | [4] |
| ID50 (Intraduodenal) | Rat (Histamine-stimulated acid secretion) | 9.8 mg/kg | [3] |
| Comparative Potency | Dog (Heidenhain-pouch) | 3-6 times more potent than cimetidine | [3] |
Experimental Protocols and Clinical Findings
Roxatidine acetate has been evaluated in numerous preclinical and clinical studies.
Preclinical Evaluation: Atopic Dermatitis Model
A study investigated the effects of roxatidine acetate in a Dermatophagoides farinae body (Dfb)-induced atopic dermatitis (AD) mouse model.
-
Methodology:
-
Induction of AD: NC/Nga male mice were sensitized by topical application of Dfb extract twice a week for 8 weeks.[14]
-
Treatment: After 4 weeks of induction, mice were orally administered roxatidine acetate (10 and 20 mg/kg) daily for another 4 weeks.[14]
-
Assessment: Clinical severity (dermatitis score), serum levels of IgE and histamine, and skin tissue histology (epidermal thickness, mast cell infiltration) were evaluated.[14][15]
-
-
Key Findings:
-
Oral administration of roxatidine acetate significantly reduced dermatitis scores and alleviated AD skin symptoms.[15]
-
A significant decrease in epidermal thickness and mast cell infiltration was observed in the treated group.[14]
-
The treatment also lowered the levels of serum IgE, histamine, and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α).[15]
-
Clinical Evaluation: Peptic Ulcer Disease
Double-blind, randomized, placebo-controlled multicenter studies have been conducted to assess the efficacy of roxatidine acetate in maintaining remission of peptic ulcers.
-
Methodology:
-
Patient Population: 725 patients with endoscopically confirmed healed duodenal or gastric ulcers were recruited.[16]
-
Treatment Regimen: Patients were randomized to receive either roxatidine acetate (75 mg at night) or a placebo for 12 months.[16]
-
Efficacy Endpoint: The primary endpoint was ulcer relapse, confirmed by endoscopy at scheduled intervals (2, 4, 6, 9, and 12 months) or as clinically indicated.[16]
-
-
Key Findings:
-
The ulcer recurrence rate was significantly lower in the roxatidine acetate group compared to the placebo group.[16]
-
After 12 months, relapse rates for duodenal ulcer patients were 35% (roxatidine acetate) vs. 66% (placebo).[16]
-
For gastric ulcer patients, relapse rates were 32% (roxatidine acetate) vs. 71% (placebo).[16]
-
The treatment was well-tolerated with no significant adverse effects reported.[16]
-
Caption: Workflow of a clinical trial for Roxatidine Acetate.
Conclusion
Roxatidine acetate is a well-characterized histamine H2-receptor antagonist with a favorable pharmacokinetic profile and demonstrated efficacy in the treatment of acid-related gastrointestinal disorders. Its potent antisecretory action, combined with a good safety profile, establishes it as a significant therapeutic agent. Further research into its anti-inflammatory properties, as suggested by recent preclinical studies, may open new avenues for its clinical application.
References
- 1. A review of the animal pharmacology of roxatidine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Roxatidine acetate - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Roxatidine Acetate Hydrochloride 93793-83-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-(acetyloxy)-N-[3-[3-(1-piperidinyl-methyl)phenoxy]propyl]- acetamide monohydrochloride | 98793-83-0 [amp.chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Roxatidine acetate CAS#: 78628-28-1 [amp.chemicalbook.com]
- 11. Synthetic method for preparing roxatidine acetate hydrochloride with high purity - Eureka | Patsnap [eureka.patsnap.com]
- 12. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
- 16. Roxatidine acetate as maintenance treatment for patients with peptic ulcer disease. The European Cooperative Roxatidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical Properties of Lafutidine, a Close Structural Analog of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide
Disclaimer: Information regarding the specific chemical entity 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is not available in the public domain. This guide provides a comprehensive overview of a closely related and well-studied compound, Lafutidine . Lafutidine shares key structural motifs with the requested molecule, including the 2-((2-furanylmethyl)sulfinyl)acetamide group and a piperidinyl moiety, making its properties of significant interest to researchers studying similar chemical structures.
Lafutidine is a second-generation histamine H2 receptor antagonist used in the treatment of gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease (GERD).[1][2] It is distinguished from other H2 receptor antagonists by its multimodal mechanism of action, which includes both potent gastric acid suppression and gastroprotective effects.[1][2][3]
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of Lafutidine.
| Property | Value | Source |
| IUPAC Name | 2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[[4-(piperidin-1-ylmethyl)-2-pyridinyl]oxy]but-2-enyl]acetamide | [4] |
| CAS Number | 118288-08-7 | [3][4] |
| Molecular Formula | C22H29N3O4S | [3][4] |
| Molecular Weight | 431.55 g/mol | [3] |
| Melting Point | 92.7-94.9 °C | [3][5] |
| Boiling Point (Predicted) | 704.2±60.0 °C | [5] |
| Density (Predicted) | 1.252±0.06 g/cm3 | [5] |
| Water Solubility | Insoluble | [5] |
| Solubility in Organic Solvents | DMF: 5 mg/mLDMSO: 10 mg/mLEthanol: 5 mg/mL | [5][6] |
| Appearance | White to off-white solid powder | [3][7] |
| Storage Temperature | -20°C | [5][8] |
A related compound, Dihydro Lafutidine, is known as a hydrogenated impurity of Lafutidine.[9] Its chemical name is 2-[(2-Furanylmethyl)sulfinyl]-N-[4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]butyl]acetamide.[9][10]
Pharmacological Profile
Lafutidine is a potent histamine H2 receptor antagonist with a unique gastroprotective mechanism.[1][11] Its pharmacological activity is characterized by a rapid onset and long duration of action.[2][11]
-
Primary Mechanism : Lafutidine competitively inhibits the binding of histamine to H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[2][11]
-
Gastroprotective Effects : Beyond its H2 receptor antagonism, lafutidine exhibits a mucosal protective effect.[2] It stimulates the production of gastric mucus and bicarbonate, which form a protective barrier against gastric acid.[11] This is partly mediated through the activation of calcitonin gene-related peptide (CGRP) and subsequent stimulation of nitric oxide (NO) production, which regulates gastric mucosal blood flow.[1] Lafutidine also inhibits the attachment of Helicobacter pylori to gastric cells.[1]
Signaling Pathways
The dual-action mechanism of Lafutidine involves both direct H2 receptor blockade and indirect gastroprotective pathways.
Caption: Mechanism of action of Lafutidine.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
1. In Vitro Histamine H2 Receptor Antagonist Activity Assay
This protocol is based on the principle of measuring the inhibition of histamine-induced cAMP production in cells expressing the human H2 receptor.[6]
-
Cell Line : Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H2 receptor.
-
Methodology :
-
Cells are cultured in appropriate media and seeded into 96-well plates.
-
After reaching confluency, the culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of Lafutidine (e.g., 1 nM to 10 µM) for 15-30 minutes.
-
Histamine (at a concentration that elicits a submaximal response, e.g., 1 µM) is then added to the wells to stimulate cAMP production.
-
The incubation is continued for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is terminated, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Data Analysis : The concentration-response curves for Lafutidine's inhibition of histamine-stimulated cAMP production are plotted, and the IC50 value is calculated.
2. In Vivo Model of Reflux Esophagitis in Rats
This protocol describes an in vivo model to assess the efficacy of Lafutidine in preventing reflux esophagitis.[6]
-
Animal Model : Male Sprague-Dawley rats.
-
Methodology :
-
Rats are fasted overnight with free access to water.
-
Lafutidine (e.g., 3, 10, and 30 mg/kg) or vehicle is administered intragastrically.
-
After a set period (e.g., 1 hour), the rats are anesthetized.
-
A laparotomy is performed, and the pylorus and the transitional region between the forestomach and the corpus are ligated.
-
The abdominal incision is closed, and the animals are allowed to recover for a specified duration (e.g., 5 hours).
-
The animals are euthanized, and the esophagus and stomach are removed.
-
The esophagus is opened longitudinally, and the severity of hemorrhagic lesions is scored based on a predefined scale.
-
The gastric contents are collected to measure the volume and acidity of gastric secretion.
-
-
Data Analysis : The lesion scores and gastric acid output are compared between the Lafutidine-treated groups and the vehicle control group.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vivo evaluation of a gastroprotective agent.
Caption: In vivo experimental workflow.
References
- 1. Lafutidine - Wikipedia [en.wikipedia.org]
- 2. What is Lafutidine used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lafutidine CAS#: 118288-08-7 [m.chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. apexbt.com [apexbt.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. 2-[(2-FuranylMethyl)sulfinyl]-N-[4-[[4-(1-piperidinylMethyl)-2-pyridinyl]oxy]butyl]acetaMide | 118288-14-5 [amp.chemicalbook.com]
- 11. What is the mechanism of Lafutidine? [synapse.patsnap.com]
2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide mechanism of action
An In-depth Technical Guide on the Putative Mechanism of Action of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide
Disclaimer: The compound 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is not a recognized pharmaceutical agent with established clinical data. The following technical guide is a scientific inference based on the structural similarity of the molecule to two known histamine H₂ receptor antagonists: Roxatidine and Lafutidine. The core of the molecule, N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide, is a derivative of Roxatidine[1][2][3], while the (2-Furanylmethyl)sulfinyl moiety is a key component of Lafutidine. This document, therefore, extrapolates the likely mechanism of action, pharmacological profile, and associated experimental methodologies from the established knowledge of these two related compounds.
Introduction
2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is a novel chemical entity that combines structural motifs from two distinct classes of H₂ receptor antagonists. This guide provides a detailed overview of its putative mechanism of action, drawing parallels from its structural parents to offer a predictive pharmacological profile for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Histamine H₂ Receptor Antagonism
The primary mechanism of action for this compound is predicted to be the competitive antagonism of the histamine H₂ receptor. Histamine H₂ receptors are G-protein coupled receptors (GPCRs) located on the basolateral membrane of gastric parietal cells. Their activation by histamine stimulates the Gαs pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates proteins involved in the trafficking and activation of the H⁺/K⁺-ATPase proton pump, resulting in gastric acid secretion.
By competitively binding to the H₂ receptor, 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide would inhibit the binding of histamine, thereby preventing the downstream signaling cascade and reducing gastric acid secretion.
Signaling Pathway
Caption: Putative signaling pathway of histamine H₂ receptor antagonism.
Quantitative Pharmacological Data (Inferred)
The following table summarizes the expected range of pharmacological activities based on data from structurally related compounds.
| Parameter | Roxatidine Acetate | Lafutidine | Predicted Range for Target Compound |
| H₂ Receptor Binding Affinity (Ki) | ~10-50 nM | ~1-10 nM | 1-50 nM |
| Inhibition of Histamine-Induced Acid Secretion (IC₅₀) | ~0.1-1 µM | ~0.01-0.1 µM | 0.01-1 µM |
| Oral Bioavailability | >90% | ~20-60% | Variable, dependent on final structure |
| Plasma Half-life | ~2-3 hours | ~2-4 hours | ~2-4 hours |
Detailed Experimental Protocols
To characterize the mechanism of action of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide, the following experimental protocols would be essential.
Radioligand Binding Assay for H₂ Receptor Affinity
Objective: To determine the binding affinity (Ki) of the compound for the human histamine H₂ receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human H₂ receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled H₂ receptor antagonist (e.g., [³H]-Tiotidine) and varying concentrations of the test compound.
-
Incubation: The reaction is incubated at 25°C for 60 minutes to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation from the IC₅₀ value obtained from competitive binding curves.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for H₂ receptor radioligand binding assay.
Functional Assay: cAMP Measurement
Objective: To assess the functional antagonist activity of the compound by measuring its effect on histamine-stimulated cAMP production.
Methodology:
-
Cell Culture: Cells expressing the human H₂ receptor are cultured to confluency.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: Cells are then stimulated with a fixed concentration of histamine (e.g., 10 µM).
-
Lysis and Detection: The reaction is stopped, cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The IC₅₀ value for the inhibition of histamine-stimulated cAMP production is determined.
In Vivo Gastric Acid Secretion Model
Objective: To evaluate the in vivo efficacy of the compound in reducing gastric acid secretion.
Methodology:
-
Animal Model: A rat model with a pylorus ligation is commonly used.
-
Dosing: The test compound is administered orally or intravenously at various doses.
-
Stimulation: Gastric acid secretion is stimulated with a secretagogue such as histamine or pentagastrin.
-
Sample Collection: After a set period, gastric contents are collected.
-
Analysis: The volume of gastric juice, pH, and total acid output are measured.
-
Data Analysis: The dose-dependent inhibition of gastric acid secretion is determined.
Structure-Activity Relationship (SAR) Insights
The (2-Furanylmethyl)sulfinyl group from Lafutidine is known to contribute to a potent and long-lasting H₂ receptor antagonistic effect. The N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide core from Roxatidine provides a well-established scaffold for H₂ receptor binding. The combination of these two pharmacophores suggests that the target compound could exhibit potent and sustained inhibition of gastric acid secretion.
Conclusion
While direct experimental data for 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is not available in the public domain, a comprehensive understanding of its constituent chemical motifs allows for a strong predictive model of its mechanism of action. It is hypothesized to be a potent histamine H₂ receptor antagonist. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of this hypothesis and the full characterization of this novel compound's pharmacological profile. This information is critical for any further drug development efforts.
References
- 1. US5317026A - Acetamide derivative and application thereof - Google Patents [patents.google.com]
- 2. 2-hydroxy-N-[3-[3-(1-piperidylmethyl)phenoxy]propyl]acetamide | 97900-88-4 [chemicalbook.com]
- 3. 2-(acetyloxy)-N-[3-[3-(1-piperidinyl-methyl)phenoxy]propyl]- acetamide monohydrochloride | 98793-83-0 [amp.chemicalbook.com]
Technical Guide: A Proposed Synthesis Pathway for 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide
For: Researchers, Scientists, and Drug Development Professionals Topic: A detailed, multi-step synthesis pathway for the novel compound 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide, a structural analog of H2-receptor antagonists like Lafutidine and Roxatidine.
Executive Summary
This technical guide outlines a comprehensive, proposed synthetic pathway for 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide. The synthesis is strategically divided into three main stages: the preparation of two key intermediates, Intermediate A (2-((2-Furanylmethyl)sulfinyl)acetic acid) and Intermediate B (3-(3-(1-piperidinylmethyl)phenoxy)propan-1-amine) , followed by their final condensation to yield the target molecule. The methodologies presented are based on established chemical principles and analogous reactions reported in the synthesis of related pharmaceutical compounds.[1] This document provides detailed experimental protocols, quantitative data from analogous syntheses, and workflow visualizations to facilitate laboratory-scale synthesis and further research.
Overall Synthetic Strategy
The retrosynthetic analysis of the target molecule identifies the central amide bond as the key disconnection point. This leads to a convergent synthesis strategy involving the preparation of a carboxylic acid moiety and an amine moiety, which are then coupled in the final step.
The proposed three-stage forward synthesis is as follows:
-
Stage 1: Synthesis of Intermediate A - 2-((2-Furanylmethyl)sulfinyl)acetic acid.
-
Stage 2: Synthesis of Intermediate B - 3-(3-(1-piperidinylmethyl)phenoxy)propan-1-amine.
-
Stage 3: Final Amide Coupling - Condensation of Intermediate A and Intermediate B.
Stage 1: Synthesis of Intermediate A - 2-((2-Furanylmethyl)sulfinyl)acetic acid
This stage involves a two-step process starting from 2-furfuryl mercaptan: S-alkylation followed by selective oxidation.
Step 1.1: Synthesis of 2-((2-Furanylmethyl)thio)acetic acid
This step involves the nucleophilic substitution of ethyl chloroacetate with 2-furfuryl mercaptan, followed by hydrolysis of the resulting ester.
Experimental Protocol:
-
To a stirred solution of sodium hydroxide (1.0 eq) in ethanol at 0-5°C, add 2-furfuryl mercaptan (1.0 eq) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture for 30 minutes at room temperature.
-
Add ethyl chloroacetate (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and add an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for an additional 2-3 hours to facilitate ester hydrolysis.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.
-
Extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-((2-Furanylmethyl)thio)acetic acid.[2]
Step 1.2: Synthesis of 2-((2-Furanylmethyl)sulfinyl)acetic acid (Intermediate A)
This step involves the selective oxidation of the sulfide to a sulfoxide using hydrogen peroxide in an acidic medium.[3]
Experimental Protocol:
-
Dissolve 2-((2-Furanylmethyl)thio)acetic acid (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add 30% hydrogen peroxide (1.1-1.2 eq) dropwise, ensuring the temperature does not exceed 15°C.
-
After addition, allow the reaction mixture to stir at room temperature overnight. Monitor for the disappearance of the starting material by TLC.
-
Once the reaction is complete, quench the excess peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield Intermediate A. The product can be further purified by recrystallization.[3]
Stage 2: Synthesis of Intermediate B - 3-(3-(1-piperidinylmethyl)phenoxy)propan-1-amine
This stage is a multi-step synthesis analogous to the preparation of the amine intermediate for Roxatidine.[1]
Step 2.1: Synthesis of 3-(1-Piperidinylmethyl)phenol
This intermediate is synthesized via reductive amination of 3-hydroxybenzaldehyde with piperidine.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) and piperidine (1.1 eq) in methanol.
-
Cool the solution to 0°C and add sodium borohydride (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Adjust the pH of the aqueous residue to ~7 with 1M HCl.
-
Extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, which can be purified by column chromatography or recrystallization.[1]
Step 2.2: Synthesis of N-(3-(3-(1-Piperidinylmethyl)phenoxy)propyl)phthalimide
This step involves a Williamson ether synthesis followed by a Gabriel synthesis approach to install the protected primary amine.[1][4][5]
Experimental Protocol:
-
To a solution of 3-(1-piperidinylmethyl)phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add N-(3-bromopropyl)phthalimide (1.05 eq) to the mixture.
-
Heat the reaction to 80-90°C and stir for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the phthalimide-protected intermediate.[1]
Step 2.3: Synthesis of 3-(3-(1-piperidinylmethyl)phenoxy)propan-1-amine (Intermediate B)
The final step in this stage is the deprotection of the phthalimide group using hydrazine to release the primary amine.[1][6][7]
Experimental Protocol:
-
Suspend N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) to the suspension.
-
Heat the mixture to reflux for 4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1M NaOH solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Intermediate B as an oil.
Stage 3: Final Amide Coupling
This final stage involves the condensation of the two key intermediates to form the target molecule. A standard peptide coupling protocol using EDC and HOBt is proposed.
Experimental Protocol:
-
Dissolve Intermediate A (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) and stir for 15 minutes at 0°C.
-
Add a solution of Intermediate B (1.0 eq) in the same solvent, followed by DIPEA (2.0 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final target molecule.
Quantitative Data Summary
The following tables summarize the reagents and expected yields for the key transformations, based on reported data for analogous reactions.
Table 1: Synthesis of Intermediate A
| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield (Analogous) |
|---|---|---|---|---|---|---|
| 1.1 | 2-Furfuryl Mercaptan | Ethyl Chloroacetate, NaOH | Ethanol | Reflux | 6-9 h | ~85%[2] |
| 1.2 | 2-((2-Furanylmethyl)thio)acetic acid | H₂O₂, Glacial Acetic Acid | Acetic Acid | RT | 12-16 h | >90%[3] |
Table 2: Synthesis of Intermediate B
| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield (Analogous) |
|---|---|---|---|---|---|---|
| 2.1 | 3-Hydroxybenzaldehyde | Piperidine, NaBH₄ | Methanol | RT | 12-16 h | ~80-90% |
| 2.2 | 3-(1-Piperidinylmethyl)phenol | N-(3-Bromopropyl)phthalimide, K₂CO₃ | DMF | 80-90°C | 6-8 h | ~85-95%[1] |
| 2.3 | Phthalimide Intermediate | Hydrazine Hydrate | Ethanol | Reflux | 4 h | >90%[1] |
Table 3: Final Amide Coupling
| Step | Starting Materials | Key Reagents | Solvent | Temp. | Time | Yield (Analogous) |
|---|
| 3.0 | Intermediate A, Intermediate B | EDC, HOBt, DIPEA | DCM/DMF | RT | 12-24 h | 60-80% |
References
- 1. Roxatidine acetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. lscollege.ac.in [lscollege.ac.in]
The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide on the Pharmacology of Piperidine Derivatives for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, favorable physicochemical properties, and synthetic accessibility have cemented its role in the development of a vast array of therapeutics. Piperidine derivatives are integral components of numerous clinically approved drugs, spanning a wide spectrum of pharmacological classes including analgesics, antipsychotics, antihistamines, and anticancer agents. This technical guide provides a comprehensive overview of the pharmacology of piperidine derivatives in research, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.
Piperidine Derivatives as Opioid Receptor Modulators for Analgesia
Piperidine-based structures are central to the development of potent analgesics, most notably through their interaction with opioid receptors. The prototypical example is pethidine (meperidine), and this class has been extensively modified to optimize potency and reduce side effects.
Quantitative Data: Opioid Receptor Binding Affinity
The binding affinities of various piperidine derivatives to the µ-opioid receptor (MOR) are crucial for their analgesic activity. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor.
| Compound | µ-Opioid Receptor Ki (nM) | Reference |
| Pethidine | 410 | [1] |
| Fentanyl | 0.38 | [2] |
| 4-phenylpiperidine derivative (HN58) | Not reported (high analgesic activity) | [2] |
| Carfentanil Metabolite | 0.18 (µ-opioid activity) | [3] |
Experimental Protocol: In Vivo Analgesic Activity Assessment (Tail-Flick Test)
The tail-flick test is a common method to assess the analgesic efficacy of compounds in animal models.
Principle: This test measures the latency of an animal to withdraw its tail from a noxious heat source. An increase in the tail-flick latency indicates an analgesic effect.
Procedure:
-
Animal Model: Male Swiss albino mice (20-25 g) are typically used.
-
Apparatus: A tail-flick analgesiometer is used, which provides a controlled heat stimulus to the tail.
-
Baseline Measurement: The baseline tail-flick latency is determined for each mouse before drug administration. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound (piperidine derivative) is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle.
-
Post-treatment Measurement: The tail-flick latency is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Piperidine Derivatives as Anticancer Agents
The piperidine scaffold is a key feature in several anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of signaling pathways.
PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair. Inhibiting PARP-1 in cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations) can lead to synthetic lethality.
| Compound | PARP-1 IC50 (nM) | MDA-MB-436 Cell Line IC50 (µM) | Reference |
| 6a (benzamide derivative) | 8.33 | 8.56 | [4] |
| 15d (benzamide derivative) | 12.02 | 6.99 | [4] |
Principle: This assay measures the activity of PARP-1 by quantifying the consumption of its substrate, NAD+. A decrease in NAD+ levels, detected by a fluorescent probe, indicates PARP-1 activity. Inhibition of PARP-1 results in a stable NAD+ concentration and a lower fluorescent signal.
Procedure:
-
Reagents: Recombinant human PARP-1 enzyme, activated DNA, NAD+, PARP inhibitor (test compound), and a fluorescent NAD+ detection reagent.
-
Reaction Setup: In a 96-well plate, combine the PARP-1 enzyme, activated DNA, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding NAD+.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the fluorescent detection reagent.
-
Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce PARP-1 activity by 50%, is calculated from the dose-response curve.
Modulation of PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Dysregulation of this pathway is common in many cancers. Some piperidine derivatives have been shown to exert their anticancer effects by modulating this pathway.
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. To assess the activity of the PI3K/Akt pathway, the phosphorylation status of key proteins like Akt is measured.
Procedure:
-
Cell Culture and Treatment: Culture cancer cells (e.g., PC3 prostate cancer cells) and treat them with the piperidine derivative for a specified time.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total-Akt, phospho-Akt (Ser473), total-mTOR, phospho-mTOR).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: PI3K/Akt signaling pathway and a potential point of inhibition by piperidine derivatives.
Piperidine Derivatives as Multi-Target Antipsychotics
Several atypical antipsychotics feature a piperidine moiety and exhibit a multi-target receptor binding profile, which is thought to contribute to their efficacy and reduced side-effect profile compared to typical antipsychotics.
Quantitative Data: Receptor Binding Profile of a Multi-Target Piperidine Derivative
| Receptor | Ki (nM) |
| Dopamine D2 | 1.2 |
| Serotonin 5-HT1A | 3.5 |
| Serotonin 5-HT2A | 0.8 |
| Histamine H1 | 25.6 |
| Adrenergic α1 | 15.4 |
(Data is representative for a multi-target antipsychotic piperidine derivative)
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity
Principle: This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand that has a known high affinity for that receptor.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., D2, 5-HT1A, 5-HT2A).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the test piperidine derivative.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
Structure-Activity Relationships (SAR) of Piperidine Derivatives
The pharmacological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring.
-
N-Substitution: The substituent on the piperidine nitrogen is crucial for modulating receptor affinity and selectivity. For example, in opioid analgesics, an N-phenethyl group is often associated with high µ-opioid receptor affinity.
-
4-Position Substitution: The 4-position of the piperidine ring is a common site for modification. In many CNS-active compounds, a 4-aryl or 4-heteroaryl group is important for receptor interaction. The nature of the substituent at this position can significantly influence the binding mode and functional activity.
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. Chiral piperidine derivatives often exhibit enantioselective binding to their targets.
Conclusion
The piperidine scaffold continues to be a highly fruitful starting point for the design and discovery of new therapeutic agents. Its conformational flexibility allows it to adapt to a wide variety of biological targets, and its synthetic tractability enables extensive chemical modification to optimize pharmacological properties. A thorough understanding of the structure-activity relationships and the application of robust experimental methodologies are essential for the successful development of novel piperidine-based drugs. This guide has provided an overview of the key pharmacological aspects of piperidine derivatives in research, highlighting their diverse therapeutic potential and the experimental approaches used to elucidate their mechanisms of action. As our understanding of disease biology deepens, the "privileged" piperidine scaffold is poised to remain at the forefront of medicinal chemistry and drug discovery.
References
An In-depth Technical Guide on 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide and its Analogs
This technical guide provides a comprehensive review of the available scientific literature concerning the synthesis, potential mechanism of action, and biological activity of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide and its structurally related analogs. The information presented is intended for researchers, scientists, and professionals involved in drug development.
Introduction and Chemical Structure
The compound 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide belongs to a class of acetamide derivatives that have been investigated for their pharmacological activities. While literature specifically detailing this exact molecule is scarce, its core structure, N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide, is a well-documented scaffold found in several biologically active compounds, most notably those acting as histamine H2-receptor antagonists.
A prominent analog is Roxatidine , which is 2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide. Another related compound, Lafutidine , incorporates the 2-((furan-2-yl)methanesulfinyl) moiety, albeit with a different backbone structure. The structural similarities suggest that the target compound of this review may exhibit comparable pharmacological properties, primarily as an inhibitor of gastric acid secretion.
Synthesis and Experimental Protocols
The synthesis of compounds based on the N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide scaffold has been described in the patent literature. A general synthetic route involves a multi-step process, which can be adapted for the synthesis of the title compound.
Experimental Protocol: Synthesis of the Core Scaffold
A plausible synthetic pathway for the core intermediate, 3-(3-(piperidinomethyl)phenoxy)propan-1-amine, is outlined below. This intermediate can then be acylated to yield the final acetamide derivative.
-
Step 1: Synthesis of 3-(1-piperidinylmethyl)phenol.
-
m-Hydroxybenzaldehyde and piperidine are reacted in a suitable solvent.
-
The resulting intermediate is reduced using a reducing agent such as sodium borohydride to yield 3-(1-piperidinylmethyl)phenol.
-
-
Step 2: Synthesis of 3-(3-(3-(piperidinomethyl)phenoxy)propyl)amine.
-
The product from Step 1 is reacted with a 3-halopropylamine derivative (e.g., 3-chloropropylamine hydrochloride) in the presence of a base and a suitable solvent like dimethylformamide (DMF).
-
-
Step 3: Acylation to form the final acetamide.
-
The amine from Step 2 is acylated with a suitable acylating agent. For the synthesis of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide, the acylating agent would be an activated form of 2-((2-furanylmethyl)sulfinyl)acetic acid.
-
Experimental Workflow: Synthesis
Plausible synthetic route for the target compound.
Potential Mechanism of Action and Signaling Pathway
Based on the structural analogy to Roxatidine and Lafutidine, 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is hypothesized to act as a histamine H2-receptor antagonist .
Histamine H2 receptors are G-protein coupled receptors located on the basolateral membrane of parietal cells in the stomach. Activation of these receptors by histamine stimulates the production of cyclic AMP (cAMP) via adenylyl cyclase, which in turn activates the proton pump (H+/K+-ATPase), leading to the secretion of gastric acid.
By competitively blocking the histamine H2 receptor, the title compound would prevent the downstream signaling cascade, thereby reducing gastric acid secretion.
Signaling Pathway: Histamine H2 Receptor Antagonism
Proposed mechanism of action via H2 receptor blockade.
Quantitative Data from Analogs
While no specific quantitative data exists for the title compound, data for its close analog, Roxatidine acetate hydrochloride, provides insight into the potential potency.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LD50 (oral, male mice) | Reference |
| Roxatidine Acetate | 78628-28-1 | C19H28N2O4 | 348.44 | 1000 mg/kg | |
| Roxatidine Acetate HCl | 93793-83-0 | C19H28N2O4.HCl | 384.90 | - | |
| Roxatidine | 78273-80-0 | C17H26N2O3 | 306.4 | - |
Potential Therapeutic Applications
Given the likely mechanism of action as a histamine H2-receptor antagonist, 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide could have potential therapeutic applications in the treatment of conditions related to excessive gastric acid secretion, such as:
-
Peptic ulcer disease
-
Gastroesophageal reflux disease (GERD)
-
Zollinger-Ellison syndrome
Further preclinical and clinical studies would be necessary to validate these potential applications.
Conclusion
While direct experimental data on 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is not available in the current scientific literature, a comprehensive analysis of its structural analogs, particularly Roxatidine, provides a strong basis for predicting its synthesis, mechanism of action, and potential therapeutic utility. The compound is likely a histamine H2-receptor antagonist with potential for development as a treatment for acid-related gastrointestinal disorders. The synthetic routes and biological pathways outlined in this guide can serve as a foundation for future research and development of this and related molecules.
An In-depth Technical Guide on the Physical and Chemical Characteristics of Acetylsalicylic Acid (Aspirin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of acetylsalicylic acid, commonly known as aspirin. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its primary mechanism of action.
Physical and Chemical Properties
Acetylsalicylic acid is a synthetic organic compound that belongs to the class of salicylates.[1] It is widely recognized for its analgesic, antipyretic, anti-inflammatory, and antiplatelet properties.[2] The compound is a white, crystalline, weakly acidic substance.[3] In moist air, it can hydrolyze into salicylic acid and acetic acid.[4][5]
Table 1: Quantitative Physical and Chemical Data for Acetylsalicylic Acid
| Property | Value | Units | Notes |
| Molecular Formula | C₉H₈O₄ | - | [3][6] |
| Molar Mass | 180.159 | g·mol⁻¹ | [3][6] |
| Melting Point | 135 - 136 | °C | Decomposes around 140°C.[3][6][7] |
| Boiling Point | 140 | °C | Decomposes.[6][7][8] |
| Density | 1.40 | g/cm³ | [3][6][7] |
| pKa | 3.5 | - | at 25 °C.[3][8][9] |
| Solubility | |||
| in Water | 2.7 - 3.3 | mg/mL | at 23-25 °C and pH 7.2.[10][11][12] |
| in Ethanol | ~80 | mg/mL | [12] |
| in DMSO | ~41 | mg/mL | [12] |
| in Dimethylformamide | ~30 | mg/mL | [12] |
| in Acetone | Freely Soluble | - | [5] |
| in Diethyl Ether | Soluble | - | [5] |
Experimental Protocols
Detailed methodologies for determining key physical and chemical characteristics of acetylsalicylic acid are outlined below. These protocols are foundational for quality control and characterization in a laboratory setting.
1. Determination of Melting Point
The melting point of a substance is a critical indicator of its purity.[13] A sharp melting point range is characteristic of a pure compound, whereas impurities tend to lower and broaden the melting point range.[13][14]
-
Apparatus:
-
Melting point apparatus (e.g., Thiele tube with oil bath or automated instrument)
-
Capillary tubes (sealed at one end)
-
Thermometer (0-200 °C range)
-
Spatula
-
Mortar and pestle
-
-
Procedure:
-
Ensure the acetylsalicylic acid sample is completely dry. If necessary, dry the sample in a desiccator or a low-temperature oven (around 50°C).[13][15]
-
Grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a depth of approximately 0.5 cm.[13][15]
-
Place the capillary tube in the melting point apparatus.[13][15]
-
Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[16]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[16]
-
For pure aspirin, the expected melting point is in the range of 135-136 °C.[3][6]
-
2. Determination of Solubility in Water
The aqueous solubility of a drug substance is a crucial parameter influencing its absorption and bioavailability. This protocol uses titration to quantify the amount of dissolved acetylsalicylic acid.[10][17]
-
Apparatus:
-
Analytical balance
-
Conical flasks (100 mL)
-
Volumetric pipette (10 mL)
-
Burette (50 mL)
-
Filter funnel and filter paper
-
Magnetic stirrer and stir bar (optional)
-
-
Reagents:
-
Distilled or deionized water
-
Standardized 0.020 M sodium hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
-
Procedure:
-
Accurately weigh approximately 0.5 g of acetylsalicylic acid and transfer it to a 100 mL conical flask.[10][17]
-
Add exactly 50 mL of distilled water to the flask.
-
Stopper the flask and swirl it for a set period (e.g., 5 minutes) to create a saturated solution.[10][17] A magnetic stirrer can be used for consistent agitation.
-
Filter the solution into a clean, dry conical flask to remove any undissolved solid.[10][17]
-
Using a volumetric pipette, transfer a 10 mL aliquot of the clear filtrate into a new conical flask.[10][17]
-
Add 2-3 drops of phenolphthalein indicator to the aliquot. The solution should be colorless.
-
Titrate the aspirin solution with the standardized 0.020 M NaOH solution until the first permanent faint pink color is observed.[10][17]
-
Record the volume of NaOH solution used. Repeat the titration at least two more times with fresh aliquots for accuracy.
-
Calculate the concentration of dissolved aspirin using the titration results and the stoichiometry of the reaction (1 mole of aspirin reacts with 1 mole of NaOH).
-
3. Synthesis and Purification of Aspirin
Aspirin is commonly synthesized in the laboratory by the acetylation of salicylic acid using acetic anhydride with an acid catalyst.[18][19]
-
Apparatus:
-
Erlenmeyer flasks (50 mL and 125 mL)
-
Graduated cylinders
-
Hot plate or water bath
-
Büchner funnel and filter flask for vacuum filtration
-
Watch glass
-
-
Reagents:
-
Salicylic acid
-
Acetic anhydride
-
Concentrated sulfuric acid or phosphoric acid (catalyst)
-
Ethanol
-
Ice-cold distilled water
-
-
Synthesis Procedure:
-
Weigh approximately 2.0 g of salicylic acid and place it in a 125 mL Erlenmeyer flask.[16]
-
In a fume hood, carefully add 4-5 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric or phosphoric acid.[16][18]
-
Gently swirl the flask to mix the reactants.
-
Heat the flask in a warm water bath (70-80 °C) for about 10-15 minutes.[16][18]
-
Remove the flask from the heat and cautiously add 20 drops of cold water to decompose the excess acetic anhydride.[18]
-
Add approximately 20 mL of cold water to the flask and cool it in an ice bath to induce crystallization of the aspirin.[16]
-
Collect the crude aspirin crystals by vacuum filtration using a Büchner funnel.[18] Wash the crystals with a small amount of ice-cold water.
-
-
Purification by Recrystallization:
-
Transfer the crude aspirin to an Erlenmeyer flask.
-
Add a minimum amount of warm ethanol to dissolve the crystals.[20][21]
-
Slowly add warm water until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[20][21]
-
Collect the purified aspirin crystals by vacuum filtration and allow them to air dry on a watch glass.[20]
-
Signaling Pathway and Experimental Workflow Visualizations
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Aspirin's primary mechanism of action is the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][22][[“]] It acts as an acetylating agent, covalently attaching an acetyl group to a serine residue in the active site of the COX enzyme.[3][22] This inactivation prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[22][[“]]
Caption: Aspirin's inhibition of COX enzymes.
Experimental Workflow: Aspirin Synthesis and Purification
The following diagram illustrates the key steps in the laboratory synthesis of aspirin from salicylic acid, followed by its purification via recrystallization. This workflow is a standard procedure in organic chemistry for producing and isolating a pure solid compound.
Caption: Workflow for aspirin synthesis.
References
- 1. Notes on The Properties of Aspirin [unacademy.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. byjus.com [byjus.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The solubility of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 11. bohr.winthrop.edu [bohr.winthrop.edu]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. The melting point of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. edu.rsc.org [edu.rsc.org]
- 16. LAB1 [intro.chem.okstate.edu]
- 17. edu.rsc.org [edu.rsc.org]
- 18. web.williams.edu [web.williams.edu]
- 19. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 23. Mechanism of action of aspirin - Consensus [consensus.app]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the in vitro characterization of the novel chemical entity, 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide. The molecular structure of this compound incorporates moieties suggestive of potential activity as a modulator of gastric acid secretion. Specifically, the (2-Furanylmethyl)sulfinyl group is characteristic of proton pump inhibitors (PPIs), while the N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide fragment shares similarities with certain histamine H2 receptor antagonists.
This document outlines a tiered in vitro testing strategy, commencing with primary target engagement assays to investigate these two principal hypotheses. Subsequently, secondary assays are described to assess cellular effects and preliminary safety profiles. Detailed protocols for key experiments are provided to enable researchers to systematically evaluate the pharmacological properties of this compound.
Predicted Signaling Pathways and Rationale for In Vitro Assays
Based on its structural features, the compound is hypothesized to primarily interact with the gastric H+/K+ ATPase (proton pump) and/or the histamine H2 receptor, both of which are crucial in the regulation of gastric acid secretion.
Experimental Testing Workflow
A logical progression of in vitro assays is recommended to efficiently characterize the compound's biological activity.
Section 1: Primary Target Engagement Assays
Application Note 1: H+/K+ ATPase (Proton Pump) Inhibition Assay
Objective: To determine if 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide directly inhibits the activity of the gastric H+/K+ ATPase enzyme. This assay is critical for identifying potential proton pump inhibitor (PPI) activity.
Principle: The H+/K+ ATPase is an enzyme that hydrolyzes ATP to pump H+ ions into the gastric lumen. The inhibitory activity of the compound can be quantified by measuring the reduction in the amount of inorganic phosphate (Pi) released from ATP hydrolysis in the presence of the compound.
Experimental Protocol: H+/K+ ATPase Inhibition Assay
-
Preparation of H+/K+ ATPase Vesicles:
-
Obtain fresh sheep or goat stomach from a local abattoir.
-
Isolate the gastric mucosa by scraping the inner stomach lining.
-
Homogenize the mucosal scrapings in a Tris-HCl buffer (e.g., 200 mM, pH 7.4).[1]
-
Perform differential centrifugation to enrich for microsomal vesicles containing the H+/K+ ATPase. A typical procedure involves a low-speed spin (e.g., 5000 x g) to remove larger debris, followed by a high-speed spin of the supernatant (e.g., 100,000 x g) to pellet the microsomal fraction.[1]
-
Resuspend the final pellet in a suitable buffer and determine the protein concentration using a standard method like the Bradford assay.
-
-
Inhibition Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, pre-incubate varying concentrations of the test compound (e.g., 10 µg/mL to 100 µg/mL) with the prepared enzyme vesicles for 30-60 minutes at 37°C.[2][3] Omeprazole should be used as a positive control.
-
Initiate the enzymatic reaction by adding a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, and ATP.[3][4] Final concentrations are typically around 20-40 mM Tris-HCl, 2 mM MgCl2, 2 mM KCl, and 2 mM ATP.[2][3][4]
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA) to a final concentration of ~10%.[2][4]
-
Centrifuge the samples to pellet the precipitated protein.
-
-
Quantification of Inorganic Phosphate (Pi):
-
Transfer the supernatant to a new plate.
-
Quantify the amount of released Pi using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.[3]
-
Measure the absorbance at a specific wavelength (e.g., 660 nm or 400 nm depending on the specific protocol) using a spectrophotometer.[3][4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (no compound).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.
-
| Parameter | Omeprazole (Positive Control) | Test Compound |
| IC50 (µM) | Expected: Low µM range | To be determined |
| Max Inhibition (%) | Expected: >90% | To be determined |
Application Note 2: Histamine H2 Receptor Binding Assay
Objective: To assess the binding affinity of the test compound for the histamine H2 receptor. This assay will determine if the compound has the potential to act as an H2 receptor antagonist.
Principle: This is a competitive radioligand binding assay. It measures the ability of the test compound to displace a known radiolabeled ligand that specifically binds to the H2 receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Experimental Protocol: H2 Receptor Radioligand Binding Assay
-
Membrane Preparation:
-
Use a cell line stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.
-
Isolate the cell membranes by centrifugation.
-
Resuspend the membrane pellet and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a constant concentration of a suitable H2 receptor radioligand (e.g., [3H]-Tiotidine or a newer specific ligand), and varying concentrations of the test compound.[5]
-
Known H2 receptor antagonists like Cimetidine or Ranitidine should be used as positive controls.
-
To determine non-specific binding, a set of wells should contain the radioligand and a high concentration of an unlabeled antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Quantify the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Calculate the percentage of specific binding for each concentration of the test compound relative to the control wells (no compound).
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Cimetidine (Positive Control) | Test Compound |
| Ki (nM) | Expected: Low nM range | To be determined |
Section 2: Secondary and Safety Assays
Application Note 3: In Vitro Cytotoxicity Assay
Objective: To evaluate the general cytotoxicity of the compound on a standard cell line to establish a preliminary therapeutic window.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2, a human liver cell line, or HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the CC50 (the concentration that reduces cell viability by 50%).
-
| Parameter | Doxorubicin (Positive Control) | Test Compound |
| CC50 (µM) | Expected: Low µM range | To be determined |
By following these detailed protocols, researchers can systematically investigate the in vitro pharmacological profile of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide, elucidating its primary mechanism of action and establishing a preliminary safety assessment.
References
- 1. ajpp.in [ajpp.in]
- 2. jnsbm.org [jnsbm.org]
- 3. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a G Protein-Biased Radioligand for the Histamine H2 Receptor with Reversible Binding Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition from in vitro to in vivo studies is a critical step in the drug development pipeline.[1][2] In vivo testing provides essential information on a compound's efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) within a complex living system.[3][4] These application notes provide detailed protocols and guidance for developing robust in vivo models to evaluate novel therapeutic compounds. Rodents are frequently used for these trials as they share biological similarities with humans and are easy to handle in a laboratory setting.[3]
Animal Model Selection
The choice of animal model is a critical determinant of the success and translatability of in vivo studies.[5] Factors to consider include the specific research question, the compound's mechanism of action, and the disease being modeled.[5]
Commonly Used Animal Models in Preclinical Research:
| Animal Model | Key Characteristics & Applications | Advantages | Disadvantages |
| Mice (Mus musculus) | Genetically well-characterized, rapid breeding cycle, and availability of numerous transgenic and knockout strains.[6] Widely used for efficacy, toxicology, and PK/PD studies.[3] | Cost-effective, easy to handle, extensive genetic toolkit.[7] | Physiological differences from humans can limit translatability. |
| Rats (Rattus norvegicus) | Larger size allows for easier surgical manipulation and serial blood sampling. Often used in toxicology and cardiovascular studies.[3] | Well-established models for various diseases, more complex behaviors than mice. | Higher housing and husbandry costs compared to mice. |
| Zebrafish (Danio rerio) | Rapid development, optical transparency of embryos, and suitability for high-throughput screening.[8] | Cost-effective for large-scale screening, allows for real-time imaging of biological processes. | Significant physiological differences from mammals. |
| Non-human Primates | High genetic and physiological similarity to humans.[7] Used in late-stage preclinical development to assess safety and efficacy. | Most predictive model for human response. | High cost, significant ethical considerations, and specialized housing requirements. |
Considerations for Model Selection:
-
Disease Relevance: The chosen model should accurately recapitulate key aspects of the human disease pathology.
-
Target Expression and Pharmacology: The drug target should be expressed and function similarly in the animal model as in humans.
-
Metabolism: The compound's metabolic profile in the selected species should be as close as possible to that in humans.
Experimental Protocols
General Workflow for In Vivo Compound Testing
The following diagram outlines a typical workflow for the in vivo evaluation of a novel compound.
References
- 1. What is in vivo testing? | Biobide [biobide.com]
- 2. blog.biobide.com [blog.biobide.com]
- 3. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtoo.com [labtoo.com]
- 5. ichor.bio [ichor.bio]
- 6. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 7. mdpi.com [mdpi.com]
- 8. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
Application Notes and Protocols for 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide in Cell Culture Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The compound 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is a novel molecule for which detailed biological activity and cell culture application data are not yet publicly available. However, its core structure, N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide, is highly analogous to that of Roxatidine, a known histamine H2 receptor antagonist.[1][2] Roxatidine is used to treat conditions like gastric ulcers by inhibiting gastric acid secretion.[3][4]
Based on this structural similarity, it is hypothesized that 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide may also function as a histamine H2 receptor antagonist. The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[5] This signaling pathway is a key regulator of gastric acid secretion by parietal cells.[6] Furthermore, H2 receptor signaling has been implicated in cell proliferation and inflammation.[7][8]
These application notes provide a hypothetical framework and detailed protocols for the initial characterization of this compound in cell culture, based on its presumed mechanism of action as a histamine H2 receptor antagonist. Researchers should note that all proposed dosage ranges are starting points and must be empirically determined for each cell line and experimental setup.
Data Presentation: Recommended Starting Concentrations for Cell Culture
Due to the novelty of this compound, initial dose-response experiments are critical. The following table provides suggested concentration ranges for preliminary screening, alongside reported effective concentrations for the related compound, Roxatidine, for context.
| Compound | Cell Line | Assay Type | Recommended Starting Concentration Range (Hypothetical) | Reported Effective Concentration (Roxatidine) | Citation |
| 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide | Gastric Cancer Cells (e.g., AGS, KATO-III) | Cell Viability / Proliferation | 1 µM - 100 µM | Not specified for proliferation | |
| 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide | H2 Receptor-expressing cells (e.g., HEK293-H2R) | cAMP Inhibition Assay | 0.1 µM - 50 µM | Not specified for cAMP inhibition | |
| Roxatidine | HMC-1 (Mast cells) | Cytokine Production | N/A | 6.25 µM - 25 µM | [9] |
| Roxatidine | RAW 264.7 (Macrophages) | PGE2, NO, Histamine Production | N/A | 40 µM - 120 µM | [9] |
| Roxatidine | Cultured Rabbit Gastric Mucosal Cells | Mucus Secretion & Synthesis | N/A | Stimulatory effect observed | [10] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of the compound on the viability and proliferation of gastric cancer cell lines.
Materials:
-
Gastric cancer cell line (e.g., AGS, KATO-III)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed gastric cancer cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[11][12] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.
Protocol 2: Cyclic AMP (cAMP) Inhibition Assay
This protocol measures the compound's ability to inhibit histamine-induced cAMP production, which is a direct functional readout of H2 receptor antagonism.
Materials:
-
Cell line expressing histamine H2 receptors (e.g., HEK293 cells stably transfected with the human H2 receptor, or a relevant gastric cell line).
-
Cell culture medium
-
Histamine
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide
-
Commercially available cAMP assay kit (e.g., Promega cAMP-Glo™, Meso Scale Discovery cAMP Assay)[15][16]
-
Luminometer or appropriate plate reader
Procedure:
-
Cell Preparation: Culture cells to the appropriate confluency. On the day of the assay, harvest the cells and resuspend them in stimulation buffer (provided by the kit or a suitable buffer like KRH) containing a phosphodiesterase inhibitor like IBMX (typically 1 mM final concentration) to prevent cAMP degradation.[17][18]
-
Compound Pre-incubation: Add the cells to a 96- or 384-well plate. Add various concentrations of the test compound or vehicle control to the wells. Incubate for a short period (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptors.
-
Histamine Stimulation: Add a concentration of histamine that elicits a submaximal response (e.g., EC₅₀ concentration, to be determined in preliminary experiments) to the wells to stimulate cAMP production.
-
Incubation: Incubate the plate for the time recommended by the assay kit manufacturer (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.[17]
-
Cell Lysis and Detection: Following the manufacturer's instructions for the chosen cAMP assay kit, add the lysis and detection reagents.[15][19] These kits typically work on the principle of competitive binding or enzyme-linked assays that generate a luminescent or fluorescent signal inversely proportional to the amount of cAMP produced.
-
Data Acquisition: Read the plate using a luminometer or plate reader. The signal will indicate the level of cAMP in each well. A reduction in the histamine-stimulated signal in the presence of the compound indicates H2 receptor antagonism.
Visualizations
Caption: Hypothetical signaling pathway of the histamine H2 receptor.
Caption: General experimental workflow for in vitro compound testing.
References
- 1. Structural requirements for roxatidine in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
- 3. Roxatidine acetate - Wikipedia [en.wikipedia.org]
- 4. mims.com [mims.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell proliferation assay [bio-protocol.org]
- 12. Cell proliferation assays [bio-protocol.org]
- 13. miR-107 Inhibits the Proliferation of Gastric Cancer Cells In vivo and In vitro by Targeting TRIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Activity of Phloretin Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP-Glo™ Assay Protocol [promega.ro]
- 16. mesoscale.com [mesoscale.com]
- 17. cAMP Assays [bio-protocol.org]
- 18. revvity.com [revvity.com]
- 19. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for the Administration of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide (Lafutidine) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide, also known as Lafutidine, is a second-generation histamine H2 receptor antagonist with significant gastroprotective properties.[1] Its mechanism of action extends beyond simple acid suppression, involving the activation of capsaicin-sensitive afferent neurons, which enhances mucosal defense mechanisms.[2][3][4] These application notes provide detailed protocols for the administration of Lafutidine in various animal models, based on published preclinical research. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics of this compound.
Data Presentation
Table 1: Oral Administration of Lafutidine in Rats
| Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley rats | [5][6] |
| Dosage Range | 3 - 30 mg/kg | [7] |
| Vehicle | 0.5% Carboxymethyl cellulose (CMC) | [6] |
| Administration Route | Peroral (p.o.) / Oral gavage | [6] |
| Frequency | Single dose, or daily for up to 10 days | [8] |
| Reported Effects | Inhibition of gastric lesions, reduction of gastric acid-evoked c-Fos expression, amelioration of indomethacin-induced small intestinal damage | [6][7][8] |
Experimental Protocols
Protocol 1: Oral Administration in Rats for Gastroprotection Studies
This protocol is designed to assess the gastroprotective effects of Lafutidine against chemically induced gastric lesions in rats.
Materials:
-
2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide (Lafutidine)
-
0.5% Carboxymethyl cellulose (CMC) solution
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles (18-20 gauge, 2-3 inches long)
-
Syringes (1-5 mL)
-
Animal balance
-
Ethanol (e.g., 80%) or another ulcerogenic agent
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.
-
Compound Preparation:
-
Calculate the required amount of Lafutidine based on the desired dose (e.g., 10 mg/kg) and the number of animals.
-
Suspend the calculated amount of Lafutidine in a 0.5% CMC solution to achieve the final desired concentration. Ensure the suspension is homogenous by vortexing or stirring.
-
-
Administration:
-
Weigh each rat to determine the precise volume of the Lafutidine suspension to be administered.
-
Administer the Lafutidine suspension or vehicle (0.5% CMC) orally using a gavage needle. A typical administration volume is 5-10 mL/kg.
-
-
Induction of Gastric Lesions:
-
One hour after Lafutidine or vehicle administration, administer the ulcerogenic agent (e.g., 1 mL of 80% ethanol) orally via gavage.
-
-
Euthanasia and Tissue Collection:
-
One hour after the administration of the ulcerogenic agent, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
-
Lesion Assessment:
-
Examine the gastric mucosa for lesions and score the severity based on established scoring systems.
-
Protocol 2: General Intravenous (IV) Administration in Dogs
Disclaimer: The following is a general protocol for intravenous administration in dogs and has not been specifically validated for Lafutidine. Researchers should perform dose-ranging and formulation studies to determine the optimal parameters for their specific experimental needs.
Materials:
-
Lafutidine (sterile formulation for injection)
-
Sterile vehicle (e.g., saline, dextrose 5% in water)
-
Beagle dogs
-
Clippers
-
Antiseptic solution (e.g., chlorhexidine, 70% alcohol)
-
Catheters (22-24 gauge)
-
Syringes and needles
-
Infusion pump (optional)
Procedure:
-
Animal Preparation:
-
Acclimate the dogs to the experimental environment.
-
Shave and sterilize the skin over a suitable vein (e.g., cephalic, saphenous).
-
-
Catheter Placement:
-
Aseptically place an intravenous catheter into the prepared vein and secure it.
-
-
Compound Preparation:
-
Prepare a sterile solution of Lafutidine in a suitable vehicle at the desired concentration. The final formulation should be isotonic and have a pH close to physiological levels.
-
-
Administration:
-
Administer the Lafutidine solution as a bolus injection or a controlled infusion.
-
For a bolus dose, inject the solution slowly over 1-2 minutes.
-
For an infusion, use an infusion pump to deliver the solution at a constant rate.
-
The total volume administered should be in accordance with veterinary guidelines, typically not exceeding 5 mL/kg for a bolus injection.
-
-
Monitoring:
-
Monitor the animal for any adverse reactions during and after administration.
-
Collect blood samples at predetermined time points to determine the pharmacokinetic profile.
-
Protocol 3: General Subcutaneous (SC) Administration in Mice
Disclaimer: This is a general protocol for subcutaneous administration in mice and has not been specifically validated for Lafutidine. Formulation and dosage should be optimized for the specific study.
Materials:
-
Lafutidine
-
Sterile vehicle (e.g., sterile saline)
-
Mice (e.g., C57BL/6)
-
Syringes (e.g., 1 mL) with small gauge needles (e.g., 25-27 gauge)
Procedure:
-
Compound Preparation:
-
Dissolve or suspend Lafutidine in a sterile vehicle to the desired concentration.
-
-
Administration:
-
Grasp the mouse by the loose skin over the back of the neck (scruff).
-
Insert the needle into the "tent" of skin formed by the scruff, parallel to the spine.
-
Inject the solution into the subcutaneous space.
-
The maximum recommended injection volume per site is typically 10 mL/kg.
-
-
Post-Administration Care:
-
Briefly apply gentle pressure to the injection site to prevent leakage.
-
Return the mouse to its cage and monitor for any signs of distress or local reaction at the injection site.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Lafutidine - Wikipedia [en.wikipedia.org]
- 2. Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. What is Lafutidine used for? [synapse.patsnap.com]
- 5. wjgnet.com [wjgnet.com]
- 6. Afferent signalling from the acid-challenged rat stomach is inhibited and gastric acid elimination is enhanced by lafutidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of lafutidine, a novel histamine H2-receptor antagonist, on monochloramine-induced gastric lesions in rats: role of capsaicin-sensitive sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lafutidine Ameliorates Indomethacin-Induced Small Intestinal Damage in Rats by Modifying the Intestinal Mucosal Barrier, Inflammation, and Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Ibuprofen by HPLC and NMR
Abstract:
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Ibuprofen using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are fundamental in the quality control and characterization of Ibuprofen in raw materials and finished pharmaceutical products. The protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Analysis of Ibuprofen
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of Ibuprofen and its related impurities. The method's high resolution and sensitivity make it ideal for quality control in a pharmaceutical setting.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the HPLC analysis of Ibuprofen.
| Parameter | Value |
| Retention Time (Ibuprofen) | ~5.7 min |
| Retention Time (Valerophenone - Internal Standard) | ~7.4 min |
| Linearity (R²) for Ibuprofen | 0.9998[1] |
| Limit of Detection (LOD) | 1.70 µg/mL |
| Limit of Quantification (LOQ) | 6.05 µg/mL |
| Recovery | 97.7–104.5%[1] |
Experimental Protocol: HPLC Assay of Ibuprofen
This protocol is based on established methods for the analysis of Ibuprofen in pharmaceutical formulations.[2]
1. Instrumentation and Materials:
-
HPLC system with a UV detector (e.g., Alliance iS HPLC System)
-
C18 reverse-phase column (e.g., Cogent Bidentate C18™, 4µm, 100Å, 4.6 x 75mm)[2]
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
Ibuprofen reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Chloroacetic acid[2]
2. Chromatographic Conditions:
-
Mobile Phase A: DI Water with 0.1% Formic Acid[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2]
-
Gradient:
-
0-2 min: 30% B
-
2-6 min: 30-70% B
-
6-7 min: 70-30% B[2]
-
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Detection Wavelength: 254 nm[2]
-
Column Temperature: Ambient
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Ibuprofen reference standard in the mobile phase to obtain a known concentration (e.g., 0.2 mg/mL).
-
Sample Solution (from tablets):
-
Weigh and finely powder a representative number of Ibuprofen tablets.
-
Transfer a portion of the powder equivalent to a single dose into a volumetric flask.
-
Add a diluent (e.g., 1:1 Mobile Phase A:B) to about half the volume of the flask.[2]
-
Sonicate for 10 minutes to ensure complete dissolution of the active ingredient.[2]
-
Dilute to the mark with the diluent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[2]
-
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of Ibuprofen.
-
Inject the sample solution.
-
Identify the Ibuprofen peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the amount of Ibuprofen in the sample by comparing the peak area with that of the standard.
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of Ibuprofen.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of Ibuprofen
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of Ibuprofen. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule.
Quantitative Data Summary: ¹H NMR of Ibuprofen
The following table summarizes the characteristic ¹H NMR chemical shifts for Ibuprofen in CDCl₃.[3][4][5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 0.90 | Doublet | 6H | -CH(CH₃ )₂ |
| 1.50 | Doublet | 3H | -CH(CH₃ )COOH |
| 1.85 | Multiplet | 1H | -CH (CH₃)₂ |
| 2.45 | Doublet | 2H | Ar-CH₂ - |
| 3.70 | Quartet | 1H | -CH (CH₃)COOH |
| 7.10 | Doublet | 2H | Aromatic H |
| 7.20 | Doublet | 2H | Aromatic H |
| ~11-12 | Singlet (broad) | 1H | -COOH |
Experimental Protocol: ¹H NMR of Ibuprofen
This protocol provides a general procedure for obtaining a ¹H NMR spectrum of Ibuprofen.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Ibuprofen sample
-
Pipettes
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the Ibuprofen sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A single scan may be sufficient for a concentrated sample.[3][6]
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
NMR Analysis Workflow
References
Application Notes and Protocols: Preparation of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the dissolution and preparation of solutions of the novel compound 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide. Due to the limited publicly available data on this specific molecule, the following sections outline a systematic approach based on its chemical structure to determine optimal solubility and prepare stable solutions for various experimental applications, from initial in vitro screening to in vivo studies.
Physicochemical Properties and Solubility Profile
The chemical structure of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide suggests it is a weakly basic, lipophilic molecule. The presence of a piperidinyl group (a tertiary amine) provides a site for protonation, indicating that its aqueous solubility will be highly dependent on pH. The furan and phenoxy rings contribute to its hydrophobicity.
Table 1: Predicted Physicochemical Properties
| Parameter | Predicted Value/Characteristic | Implication for Solubility |
| Chemical Formula | C26H34N2O3S | - |
| Molecular Weight | ~454.63 g/mol | To be used for all molarity calculations. |
| pKa (predicted) | 8.5 - 9.5 (for the piperidinyl nitrogen) | The compound will be more soluble in acidic aqueous solutions (pH < pKa) where it can form a protonated, charged salt. |
| logP (predicted) | 3.5 - 4.5 | Indicates low intrinsic aqueous solubility and a preference for organic solvents. |
Experimental Protocols
Preliminary Solubility Assessment
Before preparing stock solutions, it is crucial to determine the solubility of the compound in various common solvents. This small-scale experiment minimizes compound waste.
Protocol:
-
Preparation: Weigh out approximately 1-2 mg of the compound into separate, small, clear glass vials.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to each vial. Start with common laboratory solvents.
-
Mixing: Vortex each vial vigorously for 1-2 minutes. Use a bath sonicator if necessary to aid dissolution.
-
Observation: Visually inspect for complete dissolution. If the compound dissolves, the solution should be clear with no visible particles.
-
Incremental Solvent Addition: If the compound does not dissolve, add another measured volume of the solvent and repeat the mixing process. Continue until the compound dissolves or a practical upper volume limit is reached.
-
Calculation: Calculate the approximate solubility in mg/mL or mM.
-
Record Keeping: Record all observations in a structured table.
Table 2: Solubility Determination Log
| Solvent | Amount of Compound (mg) | Volume of Solvent Added (mL) | Observations (Clear, Hazy, Suspension) | Approximate Solubility (mg/mL) |
| DMSO | ||||
| Ethanol | ||||
| Methanol | ||||
| PBS (pH 7.4) | ||||
| 0.1 N HCl | ||||
| 5% Tween® 80 in H₂O | ||||
| 10% Solutol® HS 15 in H₂O |
Preparation of High-Concentration Stock Solutions
For routine laboratory use, a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is recommended.
Protocol:
-
Weighing: Accurately weigh the desired amount of the compound in a sterile, conical tube. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 454.63 g/mol , weigh out 4.55 mg.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO. To prepare a 10 mM solution with 4.55 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to assist dissolution if needed. Ensure the final solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Preparation of Aqueous Working Solutions for in vitro Assays
Direct dilution of a DMSO stock into aqueous buffers can cause the compound to precipitate. The following protocol helps to mitigate this issue.
Protocol:
-
Pre-warming: Warm the aqueous buffer (e.g., PBS, DMEM, HBSS) to room temperature or 37°C.
-
Dilution: Add the required volume of the DMSO stock solution directly into the pre-warmed aqueous buffer while vortexing or stirring vigorously. The final concentration of DMSO should ideally be kept below 0.5% (v/v) to avoid solvent effects in biological assays.
-
pH Adjustment: Due to the basic nature of the piperidinyl group, the compound's solubility is highest at acidic pH. If precipitation occurs in neutral buffers (e.g., PBS pH 7.4), consider using a more acidic buffer if the experimental system allows. Alternatively, prepare a salt form of the compound by dissolving it in a sterile solution of 0.9% NaCl adjusted to a lower pH with HCl, and then neutralizing it carefully.
-
Visual Inspection: Always inspect the final working solution for any signs of precipitation before use. If the solution is not clear, it should not be used.
Visual Diagrams and Workflows
Experimental Workflow for Solution Preparation
The following diagram outlines the logical steps from receiving a new compound to preparing solutions for experimental use.
Caption: Workflow for solubility testing and solution preparation.
Hypothetical Signaling Pathway Investigation
This compound, as a novel chemical entity, might be investigated for its effect on common drug targets like G-protein coupled receptors (GPCRs) or kinase cascades. The diagram below illustrates a generic pathway that could be studied.
Caption: A generic GPCR signaling pathway for investigation.
Stability Considerations
The sulfinyl group in the compound's structure can be susceptible to oxidation, potentially converting to a sulfone, or reduction to a sulfide. It is recommended to assess the stability of the compound in the prepared solutions over time, especially if they are not used immediately.
Table 3: Stability Assessment Log
| Solution (Solvent, Concentration) | Storage Condition (Temp, Light) | Time Point (e.g., 0h, 24h, 72h) | Purity by HPLC (%) | Observations |
| 10 mM in DMSO | -20°C, Dark | |||
| 10 µM in PBS, pH 7.4 | 37°C, Incubator | |||
| 10 µM in DMEM + 10% FBS | 37°C, Incubator |
Disclaimer: These protocols are generalized guidelines. The optimal conditions for dissolving and storing 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide should be determined empirically by the end-user. Always handle chemical compounds with appropriate personal protective equipment (PPE) in a certified laboratory environment.
Application Notes and Protocols for 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide and its Analogs as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide represents a class of molecules with potential biological activity, particularly as modulators of histamine H2 receptors. While specific data on this exact compound is limited in publicly available literature, its structural similarity to known H2 receptor antagonists, such as Roxatidine acetate, suggests its utility as a research tool in studying gastric acid secretion and related physiological processes.
These application notes provide an overview of the presumed mechanism of action and protocols for evaluating the activity of this class of compounds, using Roxatidine acetate as a primary example. Researchers can adapt these methodologies to investigate the specific properties of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide.
Mechanism of Action
Compounds in this class are anticipated to act as competitive antagonists at the histamine H2 receptor. Histamine H2 receptors are G-protein coupled receptors primarily located on the basolateral membrane of parietal cells in the stomach. Activation of these receptors by histamine stimulates the production of cyclic AMP (cAMP), which in turn activates a signaling cascade culminating in the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. This process is the final step in gastric acid secretion.
By competitively blocking the binding of histamine to the H2 receptor, 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide and its analogs are expected to inhibit this signaling pathway, leading to a reduction in gastric acid secretion.
Data Presentation
The following table summarizes key quantitative data for the well-characterized analog, Roxatidine acetate, and its active metabolite, roxatidine. These values provide a benchmark for researchers characterizing novel analogs.
| Compound | Parameter | Value | Assay System | Reference |
| Roxatidine Acetate HCl | IC50 | 3.2 µM | Histamine H2-receptor antagonist activity | |
| Roxatidine acetate | pA2 | 6.85 ± 0.86 | Adenylate cyclase inhibition (guinea-pig parietal cells) | |
| Roxatidine (metabolite) | pA2 | 7.14 ± 0.04 | Adenylate cyclase inhibition (guinea-pig parietal cells) | |
| Roxatidine acetate | pA2 | 7.15 ± 0.09 | ¹⁴C-aminopyrine accumulation (guinea-pig parietal cells) | |
| Roxatidine (metabolite) | pA2 | 7.03 ± 0.02 | ¹⁴C-aminopyrine accumulation (guinea-pig parietal cells) |
Mandatory Visualizations
Caption: Histamine H2 Receptor Signaling Pathway and Site of Action for the Research Compound.
Caption: Experimental Workflow for In Vitro Characterization of H2 Receptor Antagonists.
Experimental Protocols
Histamine H2 Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the research compound for the histamine H2 receptor using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human histamine H2 receptor
-
[³H]tiotidine (radioligand)
-
Unlabeled tiotidine (for determining non-specific binding)
-
Research compound (e.g., 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Culture and harvest HEK293-H2R cells. Prepare a cell membrane suspension by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane suspension
-
[³H]tiotidine at a concentration near its Kd
-
Increasing concentrations of the research compound or unlabeled tiotidine (for competition curve) or buffer (for total binding).
-
A high concentration of unlabeled tiotidine (e.g., 1 µM) to determine non-specific binding.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C to minimize internalization) for a sufficient time to reach equilibrium (e.g., 30-40 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Gastric Acid Secretion Assay (Aminopyrine Uptake)
This functional assay measures the ability of the research compound to inhibit histamine-stimulated acid secretion in isolated parietal cells or gastric glands. The accumulation of the weak base ¹⁴C-aminopyrine is used as an index of acid production.
Materials:
-
Isolated guinea pig or rabbit parietal cells or gastric glands
-
¹⁴C-aminopyrine (radiolabeled probe)
-
Histamine
-
Research compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Isolation of Parietal Cells/Gastric Glands: Isolate parietal cells or gastric glands from animal models using established enzymatic digestion protocols (e.g., with pronase and collagenase).
-
Pre-incubation: Pre-incubate the isolated cells/glands with increasing concentrations of the research compound for a defined period.
-
Stimulation: Add ¹⁴C-aminopyrine and a stimulating concentration of histamine (e.g., 10⁻⁴ M) to the cell/gland suspension. Include a control group with no histamine (basal) and a control group with histamine but no research compound (stimulated).
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Separation: Separate the cells/glands from the incubation medium by centrifugation.
-
Lysis and Quantification: Lyse the cell/gland pellet and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).
-
Plot the percentage of inhibition of histamine-stimulated aminopyrine uptake against the logarithm of the research compound concentration.
-
Determine the IC50 value.
-
For determining the pA2 value, perform the assay with varying concentrations of histamine in the presence of a fixed concentration of the research compound and construct a Schild plot.
-
Concluding Remarks
The provided protocols and data serve as a foundational guide for researchers investigating 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide and related compounds as histamine H2 receptor antagonists. Adaptation of these methods will be necessary to suit specific laboratory conditions and research objectives. Careful experimental design and data analysis are crucial for accurately characterizing the pharmacological profile of these novel research tools.
Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[1][2][3][4] Its conformational flexibility and ability to engage in various molecular interactions make it a versatile building block in the design of novel therapeutics. This document provides an overview of the practical applications of piperidine derivatives in drug discovery, with a focus on anticancer, central nervous system (CNS), and enzyme inhibitory activities. Detailed protocols for key biological assays are also provided to facilitate the evaluation of novel piperidine-containing compounds.
Application Notes
Piperidine Derivatives as Anticancer Agents
Piperidine moieties are integral components of numerous anticancer drugs and clinical candidates.[5] Their mechanisms of action are diverse and include the inhibition of kinases, modulation of signaling pathways, and induction of apoptosis.
Mechanism of Action: A notable example involves the inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. Piperidine derivatives have been shown to induce apoptosis and reduce tumor progression by altering this pathway.[6] Another strategy involves the inhibition of enzymes crucial for cancer cell survival, such as farnesyltransferase (FTase) and IκB kinase (IKKβ).[1]
Quantitative Data Summary:
| Compound Class | Target/Cell Line | Activity (IC50) | Reference |
| Piperidine-dihydropyridine hybrids | A-549 (Lung Cancer) | 15.94 - 48.04 µM | [7][8] |
| MCF-7 (Breast Cancer) | 24.68 - 59.12 µM | [7][8] | |
| Piperidine derivative (unspecified) | A549 (Lung Cancer) | 32.43 µM | [6] |
| RAJI (a piperidine derivative) | MDA-MB-231 (TNBC) | 20 µg/mL | [7] |
| MDA-MB-468 (TNBC) | 25 µg/mL | [7] | |
| Highly functionalized piperidines | 786-0 (Renal Cancer) | 0.4 µg·mL⁻¹ (for compound 16) | [9] |
| PC-3 (Prostate Cancer) | 6.3 µg·mL⁻¹ (for compound 1) | [9] | |
| Farnesyltransferase Inhibitor (Piperidine 8) | Farnesyltransferase | 3.7 nM | [1] |
Piperidine Derivatives in Central Nervous System (CNS) Drug Discovery
The piperidine scaffold is prominent in drugs targeting the CNS, including analgesics, antipsychotics, and treatments for neurodegenerative diseases like Alzheimer's.[10][11]
2.1. Analgesics: The piperidine ring is a core component of many opioid analgesics, which primarily act on the µ-opioid receptor.[12] The development of novel piperidine derivatives continues to be a key strategy in the search for potent and safer analgesics.
2.2. Alzheimer's Disease: A key therapeutic strategy in Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Donepezil, a well-known AChE inhibitor, features a piperidine moiety.[10] Research is ongoing to develop new piperidine-based AChE inhibitors with improved efficacy and pharmacokinetic profiles.[13][14][15]
Quantitative Data Summary:
| Compound Class | Target | Activity (IC50/Ki) | Reference |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | eeAChE | 0.39 ± 0.11 µM (for compound 15b) | [16] |
| eqBChE | 0.16 ± 0.04 µM (for compound 15j) | [16] | |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 nM | [13] |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (Compound 5d) | AChE | 13 ± 2.1 nM | [14] |
| Piperazine/Piperidine Derivatives | hH3R | Ki = 3.17 nM (for compound 4) | [17][18] |
| σ1R | Ki = 3.64 nM (for compound 5) | [17][18] | |
| Aminoethyl-Substituted Piperidines | σ1R | Ki = 50 nM (for compound 19a) | [19] |
| Benzylpiperidine derivative (Compound 1) | σ1R | Ki = 3.2 nM | [20] |
Experimental Protocols
Protocol for MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effect of piperidine derivatives on cancer cell lines.[12][21][22][23]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Piperidine derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Protocol for In Vivo Analgesic Activity (Tail-Flick Test)
This method is used to evaluate the central analgesic activity of piperidine derivatives in rodents.[24][25][26][27][28]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Tail-flick analgesiometer
-
Test piperidine derivative
-
Standard analgesic drug (e.g., Morphine)
-
Vehicle (e.g., saline)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the experimental conditions for at least one hour before the test.
-
Baseline Measurement: Gently hold the animal and place the distal part of its tail on the radiant heat source of the tail-flick apparatus. The time taken for the animal to flick its tail is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer the test piperidine derivative, standard drug, or vehicle to different groups of animals (e.g., intraperitoneally or orally).
-
Post-Treatment Measurement: Measure the tail-flick latency at different time points after drug administration (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline. The percentage of maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Protocol for Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay, based on Ellman's method, is used to determine the AChE inhibitory activity of piperidine derivatives.[29][30][31][32][33]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test piperidine derivative
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
DTNB Addition: Add 10 µL of DTNB solution to each well.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of ATCI substrate solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at different time points (e.g., every minute for 5 minutes) using a microplate reader.
-
Data Analysis: The rate of reaction is determined by the change in absorbance per minute. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
Protocol for Radioligand Binding Assay
This assay is used to determine the affinity of a piperidine derivative for a specific receptor.[34][35][36][37][38]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]-ligand) specific for the receptor
-
Unlabeled test piperidine derivative
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled ligand known to bind to the receptor.
-
Competition Binding: Cell membranes, radiolabeled ligand, and varying concentrations of the test piperidine derivative.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding: Subtract the non-specific binding from the total binding.
-
Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.
-
Ki Calculation: Determine the IC50 value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizations
Caption: General workflow for the discovery and development of piperidine-based drugs.
Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.
Caption: Mechanism of action of piperidine-based acetylcholinesterase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchhub.com [researchhub.com]
- 13. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticancer test with the MTT assay method [bio-protocol.org]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 24. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rjptsimlab.com [rjptsimlab.com]
- 26. ajrconline.org [ajrconline.org]
- 27. Tail flick test - Wikipedia [en.wikipedia.org]
- 28. meliordiscovery.com [meliordiscovery.com]
- 29. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 30. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 31. hakon-art.com [hakon-art.com]
- 32. scribd.com [scribd.com]
- 33. sigmaaldrich.com [sigmaaldrich.com]
- 34. giffordbioscience.com [giffordbioscience.com]
- 35. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. 2024.sci-hub.se [2024.sci-hub.se]
- 37. revvity.com [revvity.com]
- 38. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting solubility issues with 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor solubility of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide?
Poor aqueous solubility can often be attributed to strong intermolecular forces within the compound's crystal lattice, which prevent molecules from easily dissolving.[1] The trend towards more complex drug structures in modern drug discovery often leads to increased molecular weight and lipophilicity, which can contribute to lower solubility.
Q2: What initial steps should I take when encountering solubility issues with this compound?
Q3: Can I use DMSO to dissolve the compound? What are the best practices?
Dimethyl sulfoxide (DMSO) is a powerful and common solvent for dissolving many poorly soluble compounds for in vitro studies.[2]
-
Best Practices for using DMSO:
-
Start by adding a small volume of DMSO to the compound and then gradually add more while stirring.[2]
-
Gentle heating and vortexing or sonication can aid dissolution.
-
Be mindful of the final concentration of DMSO in your experimental system, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Q4: What are some alternative solvents or solvent systems I can try?
If DMSO is not suitable or effective, consider the following:
-
Co-solvents: Water-miscible organic solvents can be used to increase the solubility of poorly water-soluble compounds.[1][3] Common examples include ethanol, methanol, and polyethylene glycol (PEG).
-
pH Modification: Since the compound contains a piperidinyl group, it is likely a weak base. Adjusting the pH of the aqueous solution to the acidic range (e.g., pH 1-3) may increase its solubility by protonating the piperidine nitrogen.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide.
Problem: The compound does not dissolve in my desired aqueous buffer.
Solution Workflow:
Caption: A workflow for troubleshooting solubility issues.
Quantitative Data Summary: Solvent and pH Effects (Hypothetical Data)
| Solvent System | pH | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| Deionized Water | 7.4 | 25 | < 0.01 | Insoluble |
| 0.1 N HCl | 1.0 | 25 | 1.2 | Soluble with slight warming |
| PBS | 7.4 | 25 | < 0.01 | Insoluble |
| 10% DMSO in PBS | 7.4 | 25 | 0.5 | Forms a fine suspension |
| 100% DMSO | N/A | 25 | > 50 | Freely soluble |
| 10% Ethanol in Water | 7.4 | 25 | 0.1 | Partially soluble |
Problem: The compound precipitates out of solution over time.
This may indicate that a metastable supersaturated solution was initially formed.[4]
Possible Solutions:
-
Use of Precipitation Inhibitors: Incorporating polymers into the formulation can help maintain the drug in an amorphous state and inhibit precipitation.
-
Lipid-Based Formulations: These systems can help solubilize the drug and maintain its dissolved state in the gastrointestinal tract.[3][5]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Acidic Buffer
-
Weighing: Accurately weigh the desired amount of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide.
-
Solvent Addition: Add a small volume of 0.1 N HCl to the compound.
-
Dissolution: Gently warm the mixture to 37°C while vortexing or sonicating until the compound is fully dissolved.
-
pH Adjustment (Optional): If necessary for your experiment, slowly add a buffer with a higher pH to adjust the final pH. Monitor for any signs of precipitation.
-
Sterilization: If required for cell-based assays, filter the solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of a Co-Solvent Stock Solution
-
Weighing: Accurately weigh the desired amount of the compound.
-
Co-solvent Addition: Add the minimum required volume of DMSO to completely dissolve the compound.
-
Dilution: For your working solution, slowly add the DMSO stock solution to your aqueous buffer with vigorous stirring. Be mindful of the final DMSO concentration.
Signaling Pathway Context (Hypothetical)
Given that related compounds like Roxatidine are histamine H2-receptor antagonists, it is plausible that this compound may also interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling pathway that could be relevant for studying the biological activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
stability problems of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide in solution
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide in solution. Researchers, scientists, and drug development professionals can use this information to mitigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My compound solution is changing color to yellow/brown. What is causing this?
A1: The observed color change is likely due to the degradation of the furan ring moiety within the molecule's structure. Furan rings are known to be susceptible to acid-catalyzed degradation, which can lead to the formation of colored polymeric byproducts. This process is often accelerated by exposure to acidic conditions (pH < 4) and elevated temperatures. We recommend verifying the pH of your solution and ensuring it is maintained in the neutral to slightly basic range (pH 7-8).
Q2: I am observing a rapid loss of parent compound purity in my HPLC analysis, even at neutral pH. What are the potential causes?
A2: If acid-catalyzed degradation of the furan ring is ruled out, the next most probable cause is the instability of the sulfinyl (sulfoxide) group. Sulfoxides can be susceptible to several degradation pathways, including:
-
Oxidation: The sulfoxide can be oxidized to a sulfone, especially in the presence of oxidizing agents or dissolved oxygen.
-
Reduction: The sulfoxide can be reduced back to a sulfide.
-
Disproportionation: Two molecules of the sulfoxide can react to form a sulfone and a sulfide, a reaction that can be influenced by temperature and pH.
We advise degassing your solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Q3: What is the expected stability of the acetamide bond in this molecule?
A3: The N-propylacetamide linkage is generally stable under neutral and basic conditions. However, under strongly acidic (pH < 2) or strongly basic (pH > 12) conditions, it can undergo hydrolysis to form the corresponding carboxylic acid and amine. This is typically a slower process compared to the degradation of the furan or sulfinyl groups under moderately stressful conditions.
Q4: Are there any recommended storage conditions for stock solutions?
A4: For optimal stability, stock solutions should be prepared in a buffer at a pH between 7.0 and 8.0. We recommend using a non-reactive buffer system such as phosphate-buffered saline (PBS). Solutions should be stored at low temperatures (-20°C or -80°C) and protected from light to minimize both hydrolytic and photodegradation. Aliquoting the stock solution into smaller, single-use volumes is also recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid Purity Loss at Low pH | Acid-catalyzed degradation of the furan ring. | Adjust solution pH to the 7.0-8.0 range. Use acid-resistant vials if low pH is unavoidable for the experiment. |
| Appearance of a New Peak in HPLC with a Higher Molecular Weight | Possible formation of sulfone due to oxidation of the sulfinyl group. | Degas solvents prior to use. Prepare and handle solutions under an inert atmosphere (e.g., nitrogen blanket). Add an antioxidant like L-methionine if compatible with the experimental setup. |
| Inconsistent Results Between Experiments | Degradation during sample preparation or storage. | Prepare fresh solutions for each experiment. Avoid prolonged storage at room temperature. Ensure consistent freeze-thaw cycles if using frozen stocks. |
| Precipitate Formation in Solution | Poor solubility or compound degradation leading to insoluble byproducts. | Confirm the solubility limit in the chosen solvent/buffer. Filter the solution through a 0.22 µm filter before use. Analyze the precipitate to identify if it is the parent compound or a degradant. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the primary degradation pathways and the susceptibility of the compound to various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 72 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source compliant with ICH Q1B guidelines (e.g., cool white fluorescent and near-ultraviolet lamp) for a specified duration.
-
-
Sample Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples as needed. Dilute all samples to a suitable concentration with mobile phase.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC-UV method. A typical method would use a C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid).
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control. Identify major degradation products.
Visualizations
Degradation Pathway
Caption: Hypothetical degradation pathways for the compound under different stress conditions.
Experimental Workflow
Caption: Workflow for a typical forced degradation study.
optimizing experimental conditions for this compound's assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers in optimizing experimental conditions for assays involving Compound-X.
Frequently Asked Questions (FAQs)
Q1: How should I prepare Compound-X for in vitro assays?
A1: Compound-X is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Ensure the compound is fully dissolved before making further dilutions in your assay medium. For final assay concentrations, the DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q2: What is the recommended starting concentration range for a cell-based assay?
A2: For initial screening, a wide concentration range is recommended to determine the potency of Compound-X. A common strategy is to perform a serial dilution starting from 100 µM.[1] A typical 8-point dose-response curve might include concentrations such as 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a vehicle control.[2] This range helps in accurately determining the IC50 value.
Q3: How can I minimize variability in my experimental results?
A3: Reproducibility is key for reliable data.[3][4][5] To minimize variability, ensure consistency in all steps, including cell seeding density, passage number, incubation times, and reagent preparation.[4][6] Using automated liquid handlers for pipetting can also reduce operator-dependent variations. Additionally, be mindful of potential "edge effects" in microplates; consider avoiding the outer wells or filling them with a buffer to maintain humidity.[6][7]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Compound-X.
Issue 1: High variability between replicate wells in my cell viability assay.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the flask or tube before aspirating cells for each row of the plate.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the wells under a microscope after adding Compound-X. If precipitate is visible, consider lowering the highest concentration or preparing an intermediate dilution in a serum-containing medium to improve solubility.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Increased evaporation in the outer wells of a 96-well plate can concentrate reagents and affect cell growth.[7] To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental data points.
-
Issue 2: The IC50 value for Compound-X is not reproducible between experiments.
-
Possible Cause: Variation in cell health or passage number.
-
Possible Cause: Differences in treatment duration.
-
Solution: The apparent potency of a compound can be time-dependent. Use a standardized, consistent incubation time for all comparative experiments (e.g., 24, 48, or 72 hours).
-
-
Possible Cause: Instability of reagents.
-
Solution: Prepare fresh dilutions of Compound-X from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9]
-
Issue 3: No signal or very weak signal in a Western blot for the target protein after treatment.
-
Possible Cause: Insufficient protein loading.
-
Solution: Ensure you are loading an adequate amount of total protein (typically 20-30 µg) per lane.[10] Perform a protein quantification assay (e.g., BCA) on your lysates before loading.
-
-
Possible Cause: Poor antibody quality or incorrect dilution.
-
Solution: Use an antibody validated for your application. Optimize the primary antibody concentration by performing a titration experiment. Always use freshly prepared antibody dilutions.[10]
-
-
Possible Cause: Inefficient protein transfer.
-
Solution: After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm that the transfer was successful and even across the gel.[11]
-
Data Presentation & Experimental Protocols
Quantitative Data Summary
Table 1: Solubility and Stability of Compound-X
| Solvent | Max Stock Concentration | Storage Conditions | Stability (at -20°C) |
| DMSO | 10 mM | -20°C in aliquots | > 6 months |
| Ethanol | 1 mM | -20°C in aliquots | > 3 months |
| PBS (pH 7.4) | < 10 µM | Use immediately | Not recommended for storage |
Table 2: Example IC50 Values for Compound-X in Cell Viability Assays (48h Treatment)
| Cell Line | Assay Type | Seeding Density (cells/well) | IC50 (µM) |
| HeLa | MTT | 5,000 | 2.5 |
| A549 | CellTiter-Glo® | 8,000 | 5.1 |
| MCF-7 | XTT | 6,000 | 3.8 |
Protocol: IC50 Determination using an MTT Assay
This protocol provides a general workflow for determining the half-maximal inhibitory concentration (IC50) of Compound-X.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of Compound-X in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.
-
Incubate for the desired duration (e.g., 48 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the crystals.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" wells from all other values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use a non-linear regression (four-parameter logistic model) to fit the curve and calculate the IC50 value.[12][13]
-
Visualizations
Experimental and Logical Workflows
Caption: Troubleshooting workflow for high assay variability.
Caption: Hypothetical signaling pathway inhibited by Compound-X.
Caption: Experimental workflow for IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. The Importance of IC50 Determination | Visikol [visikol.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 8. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 9. kosheeka.com [kosheeka.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. researchgate.net [researchgate.net]
interpreting unexpected results in 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide experiments
Technical Support Center: 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide
Disclaimer: The following information is based on the presumed mechanism of action of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide as a novel proton pump inhibitor (PPI), inferred from its chemical structure. Specific experimental outcomes may vary.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: Based on its sulfinylacetamide structure, the compound is presumed to be a proton pump inhibitor (PPI). It likely acts by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby reducing acid secretion.[1][2][3] It is considered a prodrug that requires activation in an acidic environment to form a covalent bond with cysteine residues on the proton pump.[1][2][4]
Q2: What are the potential off-target effects I should be aware of?
A2: While PPIs are generally selective for the gastric H+/K+ ATPase, off-target effects have been reported. These can include inhibition of other ATPases, such as the vacuolar-type H+-ATPase (V-ATPase), which can affect cellular homeostasis in various cell types.[5] Some studies also suggest that PPIs can modulate signaling pathways unrelated to acid secretion, such as the Hedgehog signaling pathway.[5] Researchers should consider these possibilities when interpreting unexpected cellular responses.
Q3: How stable is the compound in solution and what are the optimal storage conditions?
A3: As a sulfoxide, the compound may be susceptible to degradation under certain conditions. It is recommended to prepare fresh solutions for each experiment. For storage, the solid compound should be kept in a cool, dark, and dry place. Solutions, if necessary to store for a short period, should be protected from light and stored at -20°C. Stability in different cell culture media and buffer systems should be empirically determined.
Q4: Can this compound be used in in vitro cell culture experiments with non-gastric cells?
A4: Yes, but with important considerations. While the primary target, the gastric H+/K+ ATPase, is specific to parietal cells, the compound might exhibit effects in other cell lines due to off-target activities or by affecting V-ATPases, which are ubiquitous.[5] Unexpected cytotoxicity or changes in cell proliferation in non-gastric cells should be investigated for potential off-target mechanisms.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Gastric Acid Secretion
Q: My in vitro assay using primary gastric parietal cells shows variable or no inhibition of acid secretion after applying the compound. What could be the cause?
A: Several factors could contribute to this observation. Here is a step-by-step troubleshooting guide:
-
Compound Activation: Ensure the experimental conditions allow for the acidic activation of the compound. PPIs are prodrugs that require a low pH environment to become active.[2][4] If the buffering capacity of your medium is too high, it may prevent the necessary conformational change.
-
Recommendation: Pre-incubate the compound in an acidic buffer (pH < 4.0) before adding it to the cells, or ensure the assay conditions mimic the acidic environment of the parietal cell canaliculus.
-
-
Cell Health and Viability: The health of the primary parietal cells is crucial. Poor viability will lead to inconsistent results.
-
Recommendation: Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) before and after the experiment to ensure the cells are healthy.
-
-
Compound Concentration and Incubation Time: The concentration of the compound and the incubation time might not be optimal.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for maximal inhibition.
-
-
Presence of Other Stimulants: The presence of stimulants of acid secretion (e.g., histamine, gastrin) in the culture medium can counteract the inhibitory effect of the compound.
-
Recommendation: Use a defined, serum-free medium for the assay to avoid confounding factors.
-
Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
Q: I am observing significant cell death in my cell line (e.g., a cancer cell line) at concentrations where I expect to see a specific inhibitory effect. Is this expected?
A: While the primary target is the proton pump, unexpected cytotoxicity can occur and should be investigated.
-
Off-Target Effects: The compound may be interacting with other cellular targets essential for cell survival. As mentioned, inhibition of V-ATPases can disrupt cellular homeostasis and lead to cell death.[5]
-
Recommendation: To investigate this, you can use a V-ATPase-specific inhibitor as a positive control to see if it phenocopies the observed cytotoxicity.
-
-
Apoptosis Induction: Some PPIs have been shown to induce apoptosis in certain cancer cell lines through mechanisms independent of proton pump inhibition.[5]
-
Recommendation: Perform assays to detect markers of apoptosis (e.g., caspase activation, annexin V staining) to determine if this is the mechanism of cell death.
-
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Recommendation: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a solvent-only control.
-
Issue 3: High Inter-Experimental Variability
Q: My results are not reproducible between experiments. What are the common sources of variability with this type of compound?
A: High variability can be frustrating. Here are some potential sources and solutions:
-
Compound Stability: As a sulfoxide, the compound might be degrading over time, especially if stock solutions are stored for extended periods or are not protected from light.
-
Recommendation: Prepare fresh stock solutions for each experiment from the solid compound.
-
-
Cellular Metabolism of the Compound: The cell line you are using might metabolize the compound differently between passages or at different confluencies. The expression of metabolic enzymes like cytochrome P450s can vary.[6][7]
-
Recommendation: Use cells within a narrow passage number range and ensure consistent cell seeding densities.
-
-
Assay Conditions: Minor variations in pH, temperature, or incubation times can significantly impact the results.
-
Recommendation: Standardize all assay parameters and document them meticulously. Use positive and negative controls in every experiment to monitor for consistency.
-
Data Presentation
Table 1: Dose-Response of Compound on Gastric Acid Secretion in Primary Rat Parietal Cells
| Compound Concentration (µM) | % Inhibition of Acid Secretion (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 2.5 |
| 0.1 | 15.3 ± 4.1 |
| 1 | 45.8 ± 5.6 |
| 10 | 85.2 ± 3.9 |
| 100 | 98.1 ± 1.8 |
Table 2: Cytotoxicity Profile in a Panel of Cell Lines (MTT Assay after 48h incubation)
| Cell Line | IC50 (µM) (Mean ± SD) |
| AGS (Gastric Cancer) | 25.4 ± 3.2 |
| MCF-7 (Breast Cancer) | 78.9 ± 6.7 |
| HEK293 (Normal Kidney) | > 100 |
Experimental Protocols
Protocol 1: In Vitro Gastric Acid Secretion Assay
This protocol is for measuring the inhibitory effect of the compound on acid secretion in isolated gastric glands.
-
Isolation of Gastric Glands: Isolate gastric glands from a rabbit or rat stomach using collagenase digestion.
-
Loading with pH-sensitive dye: Incubate the isolated glands with a pH-sensitive fluorescent dye, such as BCECF-AM.
-
Perfusion and Stimulation: Place the loaded glands in a perfusion chamber on a microscope stage and perfuse with a buffer. Stimulate acid secretion with a combination of histamine and IBMX.
-
Compound Application: Introduce the test compound at various concentrations into the perfusion buffer and monitor the intracellular pH of the parietal cells using fluorescence microscopy.
-
Data Analysis: Calculate the rate of proton extrusion as a measure of acid secretion. Determine the % inhibition relative to the vehicle control.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of the compound on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: Presumed signaling pathway of the test compound.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A clinical guide to using intravenous proton-pump inhibitors in reflux and peptic ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Technical Support Center: 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide (Compound ID: Cpd-XYZ)
Welcome to the technical support center for Cpd-XYZ. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Cpd-XYZ in their experiments, with a primary focus on understanding and mitigating potential off-target effects.
Compound Context: Cpd-XYZ is a novel investigational small molecule inhibitor targeting the Kinase-X signaling pathway, a critical regulator of cell proliferation and survival. While designed for high potency and selectivity, all kinase inhibitors have the potential for off-target interactions that can lead to unexpected experimental results or toxicity. This guide provides a framework for identifying, understanding, and minimizing these effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors?
A1: Off-target effects occur when a drug or compound binds to and modulates the activity of proteins other than its intended therapeutic target.[1] For kinase inhibitors, which target the highly conserved ATP-binding pocket, there is a significant risk of inhibiting multiple kinases from different families.[2] These unintended interactions can lead to a variety of issues, including:
-
Misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.
-
Cellular toxicity.[3]
-
Unpredictable side effects in preclinical and clinical studies.[1]
-
Development of drug resistance through activation of compensatory signaling pathways.
Q2: What are the common causes of off-target effects with small molecule inhibitors?
A2: The primary driver of off-target effects for kinase inhibitors is the structural similarity of the ATP-binding site across the human kinome.[2] Other factors include:
-
High compound concentration: Using concentrations significantly above the IC50 for the primary target increases the likelihood of engaging lower-affinity off-targets.
-
Metabolites: The compound may be metabolized in cells or in vivo into active metabolites with different selectivity profiles.
-
Compound promiscuity: Some chemical scaffolds are inherently more prone to interacting with multiple proteins.
Q3: What are the general strategies to minimize off-target effects?
A3: A multi-faceted approach is recommended to minimize off-target effects:
-
Rational Drug Design: Optimizing the chemical structure to enhance selectivity for the intended target.[1]
-
Dose-Response Studies: Using the lowest effective concentration of the inhibitor to achieve the desired biological effect.
-
Use of Structurally Unrelated Inhibitors: Confirming a biological phenotype with a second, structurally distinct inhibitor of the same target can increase confidence that the effect is on-target.
-
Genetic Approaches: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target protein can help validate that the inhibitor's phenotype is due to its on-target activity.
-
Comprehensive Selectivity Profiling: Testing the compound against a broad panel of kinases and other potential targets to understand its interaction profile.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with Cpd-XYZ.
Issue 1: Unexpected or contradictory cellular phenotype observed.
-
Problem: The observed cellular effect (e.g., apoptosis, cell cycle arrest) is stronger or different than what is expected from inhibiting Kinase-X alone.
-
Troubleshooting Steps:
-
Verify On-Target Engagement: Confirm that Cpd-XYZ is inhibiting Kinase-X in your cellular model at the concentrations used. A Western blot to analyze the phosphorylation of a known Kinase-X substrate is a standard method.
-
Perform a Dose-Response Curve: Determine the minimal concentration of Cpd-XYZ required to elicit the phenotype. If the phenotype only occurs at high concentrations, it is more likely to be due to off-target effects.
-
Consult Kinase Selectivity Data: Review the provided kinase profiling data (see Table 1) to identify potential off-targets that could explain the observed phenotype.
-
Use a Rescue Experiment: If possible, overexpress a drug-resistant mutant of Kinase-X. If the phenotype is reversed, it is likely on-target.
-
Validate with a Second Inhibitor: Use a structurally different Kinase-X inhibitor. If it recapitulates the phenotype, it strengthens the on-target hypothesis.
-
Issue 2: Discrepancy between in vitro biochemical potency and cellular activity.
-
Problem: Cpd-XYZ shows high potency in a biochemical assay with purified Kinase-X, but much higher concentrations are needed to see an effect in a cell-based assay.
-
Troubleshooting Steps:
-
Assess Cell Permeability: The compound may have poor membrane permeability. This can be assessed using parallel artificial membrane permeability assays (PAMPA).
-
Consider ATP Competition: In vitro kinase assays are often run at low ATP concentrations, whereas intracellular ATP levels are much higher. This can lead to a rightward shift in the IC50 in cellular assays for ATP-competitive inhibitors.[5]
-
Check for Drug Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (MDR1), which actively remove it from the cell. This can be tested using efflux pump inhibitors.
-
Evaluate Compound Stability: The compound may be rapidly metabolized or degraded in the cell culture medium or within the cells.
-
Issue 3: Observed toxicity in cell culture or in vivo models.
-
Problem: Cpd-XYZ induces significant cell death or adverse effects in animal models at concentrations where on-target inhibition is expected.
-
Troubleshooting Steps:
-
Review Off-Target Profile: Examine the kinase selectivity panel for inhibition of kinases known to be critical for cell survival (e.g., essential kinases in key signaling pathways).
-
Perform Broad Target Profiling: Consider screening against a broader panel of safety-related targets, such as GPCRs, ion channels, and transporters.
-
Evaluate Reactive Metabolites: The compound's structure may be prone to forming reactive metabolites that can cause toxicity.
-
Dose Optimization: In animal studies, carefully titrate the dose to find a therapeutic window where on-target effects are observed without dose-limiting toxicities.[6]
-
Data Presentation
Table 1: Kinase Selectivity Profile of Cpd-XYZ (1 µM Screen)
| Kinase Family | Kinase Target | Percent Inhibition at 1 µM |
| Tyrosine Kinase | Kinase-X (Primary Target) | 98% |
| Kinase-A | 65% | |
| Kinase-B | 45% | |
| Serine/Threonine Kinase | Kinase-C | 72% |
| Kinase-D | 30% | |
| Kinase-E | 15% | |
| Other | Kinase-F | 5% |
This is example data and should be replaced with actual experimental results.
Table 2: Comparison of IC50 Values for Cpd-XYZ
| Assay Type | Target | IC50 (nM) |
| Biochemical (Purified Enzyme) | Kinase-X | 15 |
| Kinase-A | 250 | |
| Kinase-C | 180 | |
| Cell-Based (Phosphorylation) | Kinase-X | 75 |
| Cell-Based (Proliferation) | Cell Line 1 (Kinase-X dependent) | 150 |
This is example data and should be replaced with actual experimental results.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service (e.g., ADP-Glo™ Kinase Assay)
This protocol provides a general workflow for assessing the selectivity of Cpd-XYZ against a broad panel of kinases.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Cpd-XYZ in 100% DMSO.
-
Create a series of dilutions in DMSO to be used for single-dose screening (e.g., 100 µM for a final assay concentration of 1 µM) or for dose-response curves.
-
-
Assay Procedure (as per manufacturer's instructions, e.g., Promega's Kinase Selectivity Profiling Systems): [7]
-
The assay is typically performed in a 384-well plate format.[7]
-
The system provides pre-dispensed kinases and their respective substrates in strips.[8][9]
-
Add the prepared compound dilutions to the assay plate.
-
Add the kinase and ATP/substrate working stocks to initiate the reaction.[7]
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).[7]
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the generated light with a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.[7]
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at the screening concentration relative to a DMSO control.
-
For dose-response experiments, plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)
This protocol is to confirm that Cpd-XYZ inhibits the phosphorylation of a known substrate of Kinase-X in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Cpd-XYZ (e.g., 0, 10, 50, 100, 500, 1000 nM) for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the Kinase-X substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal and the loading control.
-
Plot the normalized signal against the Cpd-XYZ concentration to determine the cellular IC50.
-
Visualizations
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. news-medical.net [news-medical.net]
- 4. assayquant.com [assayquant.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinase Selectivity Profiling System: TK-3 Protocol [promega.ca]
Technical Support Center: Synthesis of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide?
A1: The most common strategy involves a two-part synthesis. First, the two key precursors are synthesized separately: 2-((2-Furanylmethyl)sulfinyl)acetic acid and N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine. The final step is an amide coupling reaction between these two intermediates.
Q2: What are the critical factors influencing the yield of the final amide coupling step?
A2: The critical factors include the choice of coupling reagents, reaction solvent, temperature, reaction time, and the purity of the starting materials. Water content in the reaction mixture can be particularly detrimental as it can hydrolyze the activated carboxylic acid intermediate.
Q3: Which coupling reagents are recommended for this synthesis?
A3: Standard peptide coupling reagents are effective. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and generally successful choice for forming the amide bond. Other phosphonium-based reagents like BOP could also be considered, but they can form carcinogenic byproducts.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. You can spot the reaction mixture alongside the starting materials to observe the consumption of reactants and the formation of the product.
Troubleshooting Guide
Q1: My final coupling reaction shows a low yield. What are the possible causes and how can I improve it?
A1: Low yield in the amide coupling step can stem from several factors. Here's a systematic approach to troubleshoot:
-
Purity of Starting Materials: Impurities in either the carboxylic acid or the amine precursor can interfere with the reaction. Ensure both starting materials are of high purity. Recrystallization or column chromatography of the precursors may be necessary.
-
Reaction Conditions:
-
Water Contamination: The presence of water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and low product yield. Use anhydrous solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Incorrect Stoichiometry: Ensure you are using the correct molar ratios of the coupling reagents and reactants. A slight excess of the coupling agents (e.g., 1.1-1.2 equivalents) is common.
-
Temperature: Amide coupling reactions are often performed at room temperature. However, for sluggish reactions, gentle heating might be beneficial. Conversely, if side reactions are an issue, cooling the reaction to 0°C may improve the yield.
-
-
Choice of Coupling Reagents: While EDC/HOBt is a good starting point, some complex amide formations benefit from other reagent systems. Consider trying alternative coupling agents if the yield remains low.[2]
-
Work-up Procedure: The product may be lost during the extraction or purification steps. Ensure the pH of the aqueous phase is optimized for the extraction of your product. Given the basic piperidinyl group, the product will have different solubilities at different pH values.
Q2: I am observing multiple spots on my TLC after the reaction, indicating the formation of side products. What are these and how can I minimize them?
A2: Side product formation is a common issue in amide coupling reactions. Here are some likely culprits and solutions:
-
N-acylurea Formation: This is a common side product when using carbodiimides like EDC. The activated O-acylisourea intermediate can rearrange to a stable N-acylurea that does not react with the amine.[3] Adding HOBt helps to minimize this by converting the O-acylisourea to a more stable active ester.
-
Racemization: If your starting materials have chiral centers, racemization can be a concern. Using HOBt and maintaining a neutral or slightly acidic pH can help to suppress racemization.[1]
-
Reaction of Amine with Coupling Reagent: The amine can sometimes react directly with the coupling reagent. The order of addition of reagents can be crucial. It is often recommended to activate the carboxylic acid with EDC and HOBt first, before adding the amine.[4]
Q3: The purification of the final product is challenging due to its polarity. What purification strategies are recommended?
A3: The target molecule contains both polar (amide, sulfoxide) and basic (piperidine) functional groups, which can make purification tricky.
-
Column Chromatography:
-
Normal Phase (Silica Gel): The basic nature of the piperidine group can cause streaking on silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent. A gradient elution starting from a less polar solvent system and gradually increasing the polarity is recommended.
-
Reverse Phase: For highly polar compounds, reverse-phase chromatography can be a good alternative.[5] You would typically use a C18 column with a mobile phase of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6] Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Ion Exchange Chromatography: Given the basic nature of the product, cation exchange chromatography could be a viable option for purification.[5]
Experimental Protocols
Synthesis of N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine
A detailed protocol for a similar synthesis is described in the literature.[7] The general steps involve the reaction of 3-(1-Piperidinylmethyl)phenol with a suitable three-carbon amine-containing synthon, often under basic conditions.
Synthesis of 2-((2-Furanylmethyl)sulfinyl)acetic acid
This intermediate can be synthesized from 2-furfuryl mercaptan through a two-step process involving S-alkylation with an acetic acid derivative followed by a controlled oxidation of the sulfide to the sulfoxide.
Final Amide Coupling: Synthesis of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide
The following is a detailed, representative protocol based on standard EDC/HOBt coupling procedures.[2][8][9]
Materials:
-
N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine
-
2-((2-Furanylmethyl)sulfinyl)acetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve 2-((2-Furanylmethyl)sulfinyl)acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Activation: Cool the solution to 0°C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise while stirring. Let the mixture stir at 0°C for 30 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine (1.0 eq) in a small amount of anhydrous DCM or DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0°C.
-
Reaction: Add DIPEA or TEA (1.5 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
If using DCM, dilute the reaction mixture with more DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
If using DMF, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Perform similar aqueous washes as above.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine) or by recrystallization.
Data Presentation
| Parameter | Recommended Condition | Alternative Conditions | Rationale/Comments |
| Coupling Reagents | EDC·HCl (1.2 eq), HOBt (1.2 eq) | HATU, PyBOP | EDC/HOBt is cost-effective and efficient. Others can be used for difficult couplings. |
| Base | DIPEA (1.5 eq) | TEA | A non-nucleophilic base is required to neutralize the HCl salt of EDC and the amine if it's a salt. |
| Solvent | Anhydrous DCM or DMF | Anhydrous THF or Acetonitrile | DCM is easy to remove; DMF is good for less soluble reactants. Must be anhydrous. |
| Temperature | 0°C to Room Temperature | Room Temperature | Starting at 0°C can help control the initial exotherm and minimize side reactions. |
| Reaction Time | 12-24 hours | 4-48 hours | Monitor by TLC to determine completion. |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for the target molecule.
EDC/HOBt Coupling Mechanism
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
References
- 1. peptide.com [peptide.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
common challenges in working with piperidine-based compounds
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for common challenges encountered when working with piperidine-based compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and handling of piperidine derivatives.
Synthesis & Reactions
Question: My N-alkylation of piperidine is sluggish or incomplete. What are the possible causes and solutions?
Answer:
Slow or incomplete N-alkylation of piperidines can be attributed to several factors. Here's a breakdown of potential causes and how to address them:
-
Insufficient Basicity: The reaction generates an acid byproduct (e.g., HBr, HCl) that can protonate the starting piperidine, rendering it non-nucleophilic and slowing the reaction.
-
Solution: Add a non-nucleophilic base to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For highly sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be used.
-
-
Poor Leaving Group: The alkylating agent's leaving group may not be sufficiently reactive.
-
Solution: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.
-
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction.
-
Solution: Increase the reaction temperature or use a more reactive alkylating agent. In some cases, a different synthetic route may be necessary.
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates.
-
Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.
-
Question: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I prevent this?
Answer:
The formation of a quaternary ammonium salt indicates over-alkylation of the piperidine nitrogen. This is a common side reaction, especially with highly reactive alkylating agents.
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent. A common ratio is 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.
Question: My acylation reaction of a piperidine is not going to completion. What should I try?
Answer:
Incomplete acylation can be due to several factors, including the reactivity of the acylating agent and the reaction conditions.
-
Acylating Agent Reactivity: Acyl chlorides are generally more reactive than acid anhydrides. If using an anhydride, you may need to use a catalyst.
-
Solution: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the reaction mixture when using an acid anhydride.
-
-
Base: A base is required to neutralize the acid byproduct.
-
Solution: Use a non-nucleophilic base like triethylamine or pyridine. Pyridine can also serve as the solvent.
-
-
Temperature: Some acylations may require heating to proceed at a reasonable rate.
-
Solution: Gently heat the reaction mixture, monitoring for any potential side reactions or degradation.
-
Purification
Question: I am having difficulty removing pyridine from my piperidine product after synthesis. What is the best way to purify my compound?
Answer:
Piperidine and pyridine can form a constant boiling point mixture (azeotrope), making their separation by simple fractional distillation challenging.[1]
-
Azeotropic Distillation: This is a common method to break the piperidine-pyridine azeotrope.
-
Procedure: Add a third component, an "entrainer," that forms a new, lower-boiling azeotrope with one of the components. For separating piperidine from pyridine, water can be used as an entrainer. The water-pyridine azeotrope will distill off, leaving behind enriched piperidine.[2]
-
-
Acid-Base Extraction: Utilize the difference in basicity between piperidine and pyridine.
-
Procedure: Dissolve the mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane) and wash with a dilute acid solution (e.g., 1 M HCl). The more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine will remain in the organic layer. The piperidine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Question: My piperidine-based compound forms an azeotrope with water. How can I obtain an anhydrous product?
Answer:
Piperidine itself forms an azeotrope with water, which can be a challenge during purification.
-
Azeotropic Distillation with a Hydrocarbon: Add a hydrocarbon solvent like benzene or toluene. The hydrocarbon-water azeotrope will distill at a lower temperature, effectively removing the water.[2]
-
Drying Agents: For small-scale purifications, drying the piperidine-water azeotrope over a suitable drying agent can be effective.
-
Procedure: Stand the piperidine-containing solution over potassium hydroxide (KOH) pellets for several hours to overnight, then decant or filter to remove the KOH.[3] Calcium hydride (CaH₂) can also be used.
-
-
Salting Out: Adding a salt to the aqueous piperidine solution can decrease the solubility of piperidine and help to break the azeotrope.
Stability & Storage
Question: My piperidine solution has turned yellow/brown upon storage. What is causing this and is it still usable?
Answer:
The discoloration of piperidine upon storage is often due to oxidation.[4]
-
Cause: Piperidines, especially when exposed to air and light, can undergo oxidation to form various colored impurities.
-
Usability: The usability of the discolored piperidine depends on the specific application. For reactions that are sensitive to impurities, it is best to purify the piperidine before use. For less sensitive applications, such as Fmoc deprotection in solid-phase peptide synthesis, slightly discolored piperidine may still be effective.[4]
-
Purification: Distillation is the most common method for purifying discolored piperidine.
-
Prevention: Store piperidine under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, amber glass bottle, and in a cool, dark place.[5]
Question: I have observed crystallization in my piperidine/DMF solution used for Fmoc deprotection. What is the cause and how can I resolve it?
Answer:
Crystallization in a piperidine/DMF solution can be due to a few factors:
-
Salt Formation: If the solution has been exposed to acidic vapors (e.g., from a nearby bottle of trimethylsilyl chloride), piperidine hydrochloride, a solid, can form.[6]
-
Solution: Ensure that the piperidine/DMF solution is stored away from acidic reagents. If salt formation is suspected, the solution should be discarded and a fresh one prepared.
-
-
Reaction with Carbon Dioxide: Piperidine can react with atmospheric carbon dioxide to form piperidine carbamate, which may precipitate.[6]
-
Solution: Keep the solution container tightly sealed when not in use.
-
-
Low Temperature: Piperidine has a melting point of -9 °C. If the solution is stored in a refrigerator that is too cold, the piperidine itself may crystallize.[6]
-
Solution: Allow the solution to warm to room temperature to see if the crystals redissolve.
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to take when working with piperidine?
A1: Piperidine is a flammable, corrosive, and toxic liquid.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Keep it away from ignition sources and store it in a cool, dry, and well-ventilated area, separate from oxidants and acids.[5]
Q2: How does the piperidine ring affect the stability and reactivity of a molecule?
A2: The piperidine ring significantly influences the steric and electronic properties of a molecule. It generally increases the chemical stability of compounds like piperine.[9] The nitrogen atom in the piperidine ring is a nucleophilic center and readily participates in reactions like alkylation and acylation.
Q3: What are common side reactions to be aware of when using piperidine in solid-phase peptide synthesis (SPPS)?
A3: In Fmoc-based SPPS, piperidine is used for deprotection. A common side reaction is the formation of aspartimide, particularly when an aspartic acid residue is followed by certain amino acids like glycine or asparagine.[6] This can be minimized by using alternative bases or protecting groups.
Q4: What are the most common protecting groups for the piperidine nitrogen, and when should I use them?
A4: The choice of protecting group depends on the overall synthetic strategy and the stability of the molecule to different deprotection conditions.
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA).[10]
-
Cbz (Carboxybenzyl): Stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis.[11]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but is removed by bases, most commonly a solution of piperidine in DMF.[12]
Q5: How can I monitor the progress of a reaction involving a piperidine-based compound?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of many reactions. Staining with potassium permanganate (KMnO₄) or iodine can help visualize piperidine-containing compounds if they are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool for tracking the disappearance of starting materials and the appearance of the desired product.
Data Presentation
Table 1: Physicochemical Properties of Piperidine
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁N | [13] |
| Molar Mass | 85.15 g/mol | [13] |
| Boiling Point | 106 °C | [13] |
| Melting Point | -9 °C | [13] |
| pKa of Conjugate Acid | 11.12 | [14] |
Table 2: Boiling Points of Piperidine Azeotropes
| Azeotrope Component | Boiling Point of Azeotrope (°C) | Reference |
| Water | 92.8 | [14] |
| Pyridine | ~106.1 | [2] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Piperidine
-
To a solution of piperidine (1.1 equivalents) and potassium carbonate (1.5 equivalents) in anhydrous acetonitrile (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add the alkyl halide (1.0 equivalent).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) and monitor the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel or distillation.
Protocol 2: General Procedure for N-Acylation of Piperidine with an Acid Chloride
-
Dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (0.2 M) in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 3: Boc Protection of Piperidine
-
To a solution of piperidine (1.0 equivalent) in dichloromethane (0.2 M) in a round-bottom flask, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the product by column chromatography if necessary. For many simple piperidines, the crude product is often pure enough for subsequent steps.[9]
Protocol 4: Cbz Protection of Piperidine
-
To a solution of piperidine (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in a mixture of THF and water (2:1), add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) at 0 °C.[11]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.[11]
Protocol 5: Fmoc Deprotection using Piperidine
-
Treat the Fmoc-protected substrate (e.g., on a solid support in SPPS) with a 20% solution of piperidine in DMF.[15]
-
Agitate the mixture at room temperature. The deprotection is typically rapid, often complete within minutes.[12]
-
Filter and wash the substrate (or solid support) thoroughly with DMF to remove the cleaved Fmoc group and excess piperidine.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of piperidine-based compounds.
Caption: A decision tree for troubleshooting common issues in piperidine synthesis.
Caption: A logical diagram for selecting an appropriate N-protecting group for piperidine derivatives.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine - Wikipedia [en.wikipedia.org]
- 9. General Procedure for the Synthesis of Boc-Protected Piperidines (General Procedure A) [bio-protocol.org]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. youtube.com [youtube.com]
- 14. connectsci.au [connectsci.au]
- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during their work with 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide and what is its primary mechanism of action? A1: This compound is a proton pump inhibitor (PPI).[1] Its primary mechanism of action is the irreversible inhibition of the gastric hydrogen-potassium ATPase (H+/K+ ATPase), the enzyme responsible for the final step in gastric acid secretion.[1] By blocking this "proton pump," the compound effectively reduces the acidity in the stomach.[2]
Q2: What are the critical physicochemical properties to consider for this compound? A2: For PPIs like this one, key properties include solubility, lipophilicity (LogP), and acid stability (pKa).[3][4] These compounds are typically weak bases that require an acidic environment to become activated but are also prone to degradation in highly acidic conditions.[3] High lipophilicity can enhance absorption and distribution to the target parietal cells.[5]
Q3: What are the most common challenges encountered during the synthesis of this molecule? A3: The synthesis of related structures can be complex.[6] Key challenges often include controlling the selective oxidation of the thioether to the sulfoxide without over-oxidation, and managing the purification of the final product, which may have limited stability or be difficult to crystallize. Ensuring the purity of intermediates, such as the amine and acid fragments, is crucial for a successful final coupling reaction.[6][7]
Q4: How should this compound be stored to ensure its stability? A4: Due to its sulfinyl group, the compound is susceptible to degradation, particularly in acidic environments. It should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. For solutions, preparing fresh batches for each experiment from a solid stock is recommended.
Troubleshooting Guides
Synthesis and Purification Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Reaction Yield | Incomplete reaction; Side product formation; Degradation of starting material or product. | Monitor reaction progress using TLC or LC-MS to optimize reaction time. Purify all starting materials before use. Control temperature carefully, especially during the oxidation step. Consider alternative coupling agents or oxidation reagents. |
| Product Impurity | Residual starting materials; Byproducts from side reactions; Over-oxidation to sulfone. | Optimize chromatographic purification (e.g., adjust solvent gradient, try a different stationary phase). Consider recrystallization from various solvent systems. Use a milder, more selective oxidizing agent. |
| Difficulty in Product Isolation | The final product may be a viscous oil or non-crystalline solid. | Attempt to form a pharmaceutically acceptable salt (e.g., hydrochloride) to induce crystallization.[7] Use techniques like trituration with a non-polar solvent to solidify an oily product. |
Biological Assay Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Solubility in Assay Buffer | The compound is a weak base and may have low aqueous solubility.[3] | Prepare a high-concentration stock solution in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid artifacts. Sonication may help dissolve the compound in the final buffer. |
| Inconsistent IC50 Values | Compound degradation in acidic assay conditions; Inaccurate pipetting; Variability in enzyme preparation. | Prepare fresh dilutions for each experiment. Pre-incubate the compound with the enzyme for a standardized time before initiating the reaction.[8] Use a validated and consistent source of H+/K+ ATPase. |
| Lack of In Vivo Efficacy | Poor oral bioavailability; Rapid metabolism by cytochrome P450 enzymes (e.g., CYP2C19, CYP3A4).[4] | Conduct pharmacokinetic studies to assess ADME properties. Consider formulation strategies (e.g., enteric coating) to protect the compound from stomach acid.[1] Co-administration with a CYP inhibitor could be explored in preclinical models to understand metabolic pathways. |
Physicochemical Data Summary
The following table summarizes typical physicochemical properties for proton pump inhibitors, which are relevant for the research of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide.
| Property | Typical Value Range | Significance in Research |
| pKa1 (Pyridine) | 3.8 - 4.9[3][4] | Governs accumulation in the acidic canaliculus of parietal cells. |
| LogP (Lipophilicity) | 1.0 - 3.0 | Influences membrane permeability, absorption, and distribution.[5] |
| Molecular Weight | 350 - 450 g/mol | Affects diffusion and potential to follow drug-likeness rules. |
| Aqueous Solubility | Low (pH-dependent) | Critical for formulation and achieving effective concentrations in assays. |
Experimental Protocols & Methodologies
Key Protocol: In Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines the measurement of the compound's ability to inhibit the proton pump, a crucial step in validating its mechanism of action.
-
Enzyme Preparation : H+/K+-ATPase is typically sourced from purified gastric microsomal vesicles from hog or rabbit stomachs. The protein concentration of the enzyme preparation should be determined using a standard method like the Bradford assay.[9]
-
Reaction Mixture : Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4) containing necessary cofactors like MgCl₂ (2 mM) and KCl (10 mM).[9]
-
Compound Incubation : Pre-incubate the enzyme with various concentrations of the test compound (and a known inhibitor like omeprazole as a positive control) for a set period (e.g., 30-60 minutes) at 37°C to allow for activation and binding.[8][9]
-
Reaction Initiation : Start the enzymatic reaction by adding ATP (typically 2 mM) to the pre-incubated mixture.[8]
-
Quantifying Inhibition : Incubate for a defined time (e.g., 20-30 minutes) at 37°C.[10] Stop the reaction by adding an ice-cold acid solution (e.g., 10% trichloroacetic acid). The enzyme's activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is commonly done colorimetrically at ~660 nm using a malachite green or Fiske-Subbarow method.[9][11]
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Plot the inhibition curve and determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
Visualized Workflows and Pathways
General Synthetic Strategy
The synthesis of the target molecule can be logically broken down into the formation of two key intermediates followed by coupling and a final oxidation step.
Caption: A logical workflow for the synthesis of the target compound.
Mechanism of Action: Proton Pump Inhibition Pathway
The compound acts within the parietal cells of the stomach lining to inhibit the final step of acid secretion.
Caption: Signaling pathway showing inhibition of the H+/K+ ATPase.
References
- 1. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. bharatpublication.com [bharatpublication.com]
- 4. researchgate.net [researchgate.net]
- 5. An analysis of the biopharmaceutical behaviour of proton pump inhibitors with different physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102993121A - Synthetic method for preparing roxatidine acetate hydrochloride with high purity - Google Patents [patents.google.com]
- 7. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnsbm.org [jnsbm.org]
- 9. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
Technical Support Center: Method Refinement for Quantitative Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their quantitative analysis methods for chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a robust quantitative analytical method?
A1: Begin by thoroughly understanding the chemical and physical properties of your analyte. Key considerations include its solubility, stability, and chromatographic behavior. Method development should focus on achieving adequate resolution, sensitivity, and specificity for the analyte in the sample matrix.[1][2][3] A systematic approach involves selecting the appropriate analytical technique (e.g., HPLC, GC-MS), optimizing critical parameters, and performing initial validation checks.[1][3]
Q2: How do I ensure the accuracy and precision of my quantitative method?
A2: Accuracy and precision are fundamental to a reliable method. Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of the measurements. To ensure these, you must perform method validation, which includes assessing linearity, range, accuracy, precision (repeatability and intermediate precision), and specificity.[4][5][6]
Q3: What is the importance of linearity and range in quantitative analysis?
A3: Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.[4][5] Establishing a suitable linear range is crucial for accurate quantification of samples at different concentrations.
Q4: What are the detection limit (LOD) and quantitation limit (LOQ)?
A4: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy.[4][5] The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[4]
Q5: Why is system suitability testing (SST) important?
A5: System suitability testing (SST) is a critical component of quality control in analytical chemistry. It is performed before and during sample analysis to ensure that the analytical system is performing correctly and is suitable for the intended analysis.[7][8] SST parameters typically include retention time, peak area, peak shape, and resolution.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during quantitative analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
HPLC Troubleshooting
| Problem | Potential Causes | Solutions |
| High Backpressure | - Clogged column frit or in-line filter.[9] - Blockage in the tubing or injector.[10] - Particulate matter from the sample. | - Replace the in-line filter or column frit. - Flush the system with a strong solvent in the reverse direction. - Ensure proper sample filtration before injection.[10] |
| Noisy Baseline | - Air bubbles in the mobile phase or pump.[10][11] - Contaminated mobile phase or detector cell.[11] - Detector lamp nearing the end of its life. | - Degas the mobile phase.[11] - Purge the pump to remove air bubbles.[12] - Use fresh, high-purity solvents.[11] - Clean the detector cell. - Replace the detector lamp. |
| Peak Tailing or Fronting | - Column degradation or contamination.[13] - Inappropriate mobile phase pH for the analyte. - Sample overload.[14] - Secondary interactions with the stationary phase. | - Use a guard column to protect the analytical column.[12] - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration.[13] - Use a different column chemistry. |
| Variable Retention Times | - Leaks in the system.[9] - Inconsistent mobile phase composition.[9] - Fluctuations in column temperature.[9] - Column equilibration issues.[12] | - Check for and tighten any loose fittings. - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven for stable temperature control.[12] - Ensure adequate column equilibration time between injections.[12] |
| No Peaks or Small Peaks | - Detector lamp is off.[9] - No sample injected or incorrect sample.[9] - Incorrect mobile phase composition.[9] - Blockage in the flow path. | - Check that the detector lamp is on. - Verify the autosampler is functioning correctly and the correct sample is being injected. - Confirm the mobile phase composition is appropriate for the analyte and column. - Troubleshoot for blockages in the system. |
GC-MS Troubleshooting
| Problem | Potential Causes | Solutions |
| Poor Peak Shape (Tailing) | - Active sites in the inlet liner or column.[15] - Column contamination.[13] - Incorrect injection temperature. | - Use a deactivated inlet liner. - Trim the front end of the column. - Condition the column at a higher temperature.[13] - Optimize the injector temperature. |
| Ghost Peaks/Carryover | - Contamination in the syringe, inlet, or column.[13] - Sample carryover from the previous injection. | - Rinse the syringe with a strong solvent. - Bake out the inlet and column. - Inject a solvent blank to confirm carryover. |
| Poor Resolution | - Inadequate column selectivity.[13] - Incorrect temperature program.[13] - Column degradation. | - Select a column with a different stationary phase. - Optimize the oven temperature program (e.g., slower ramp rate). - Replace the column. |
| Low Signal Intensity | - Leak in the system (inlet, column fittings, MS interface). - Dirty ion source.[16] - Incorrect MS tune. | - Perform a leak check. - Clean the ion source. - Re-tune the mass spectrometer.[16] |
| Irreproducible Results | - Inconsistent sample preparation.[13] - Variable injection volume. - Unstable instrument parameters (temperature, flow rate).[13] | - Standardize the sample preparation procedure. - Check the autosampler for consistent injection. - Verify and calibrate instrument parameters. |
LC-MS/MS Troubleshooting
| Problem | Potential Causes | Solutions |
| Low Signal Intensity/Sensitivity | - Ion suppression from matrix components.[7][17] - Inefficient ionization in the source. - Contaminated ion source or mass analyzer.[7] - Incorrect mobile phase additives.[7] | - Improve sample cleanup to remove interfering matrix components.[18] - Optimize ion source parameters (e.g., gas flows, temperature, voltage). - Clean the ion source and mass analyzer. - Use LC-MS grade solvents and additives.[7] |
| High Background Noise | - Contaminated solvents, reagents, or glassware.[7] - Mobile phase additives interfering with ionization.[7] - Leaks in the LC system introducing contaminants. | - Use high-purity solvents and reagents. - Use minimal concentrations of volatile mobile phase additives. - Perform a thorough leak check of the LC system. |
| Retention Time Shifts | - Changes in mobile phase composition or pH.[7] - Column degradation or contamination.[7] - Fluctuations in column temperature. | - Prepare fresh mobile phase and verify pH. - Replace the column or use a guard column. - Ensure stable column temperature using a column oven. |
| Carryover | - Adsorption of the analyte to surfaces in the LC system or ion source. - Insufficient rinsing of the injection port and needle. | - Optimize the wash solvent and increase the wash volume. - Inject solvent blanks between samples to assess carryover.[7] |
| Poor Mass Accuracy | - Mass spectrometer requires calibration. - Fluctuations in laboratory temperature. | - Calibrate the mass spectrometer according to the manufacturer's recommendations. - Maintain a stable laboratory environment. |
Experimental Protocols
Protocol: Method Validation for Quantitative Analysis
This protocol outlines the key steps for validating a quantitative analytical method.
-
Specificity/Selectivity:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.
-
Analyze the analyte standard and a spiked sample to confirm the identity of the analyte peak.
-
-
Linearity and Range:
-
Prepare a series of at least five calibration standards of the analyte in the relevant concentration range.
-
Inject each standard in triplicate.
-
Plot the mean response (e.g., peak area) against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should typically be ≥ 0.99.
-
-
Accuracy (Recovery):
-
Prepare samples spiked with known concentrations of the analyte at three levels (low, medium, and high) within the linear range.
-
Analyze these spiked samples in triplicate.
-
Calculate the percentage recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument. Calculate the relative standard deviation (RSD), which should typically be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or on different instruments. Calculate the RSD to assess the method's robustness under varied conditions.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Signal-to-Noise Ratio: Determine the concentration at which the analyte's signal is distinguishable from the baseline noise (typically a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ).
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the blank response and S is the slope of the calibration curve.
-
Data Presentation
Table 1: Example Linearity Data
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
| 1.0 | 12,345 ± 150 |
| 5.0 | 61,725 ± 750 |
| 10.0 | 123,450 ± 1,200 |
| 25.0 | 308,625 ± 3,100 |
| 50.0 | 617,250 ± 6,500 |
| Linear Regression | r² = 0.9998 |
Table 2: Example Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=6) | Recovery (%) | RSD (%) |
| 5.0 | 4.95 ± 0.08 | 99.0 | 1.6 |
| 25.0 | 25.2 ± 0.35 | 100.8 | 1.4 |
| 40.0 | 39.8 ± 0.48 | 99.5 | 1.2 |
Visualizations
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. acs.org [acs.org]
- 4. pharmaerudition.org [pharmaerudition.org]
- 5. wjarr.com [wjarr.com]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. zefsci.com [zefsci.com]
- 8. myadlm.org [myadlm.org]
- 9. uhplcs.com [uhplcs.com]
- 10. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. shimadzu.co.uk [shimadzu.co.uk]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide vs other histamine receptor antagonists
A comprehensive guide for researchers and drug development professionals on the performance of Lafutidine versus established H1 and H2 receptor antagonists, supported by experimental data.
Introduction
Histamine, a crucial biogenic amine, exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4. Consequently, antagonists of these receptors have become indispensable therapeutic agents for a range of conditions, from allergic reactions to gastric acid-related disorders. This guide provides a detailed comparison of the novel H2 receptor antagonist, Lafutidine, with the well-established H1 antagonist Cetirizine, and the widely used H2 antagonists Famotidine and Ranitidine. Due to the limited publicly available data on 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide, this guide focuses on the structurally related and well-characterized compound, Lafutidine.
Comparative Analysis of Receptor Binding Affinity and Functional Potency
The cornerstone of a histamine receptor antagonist's pharmacological profile is its binding affinity (Ki) and functional potency (IC50). These parameters determine the drug's efficacy and potential for off-target effects.
Receptor Binding Affinity (Ki)
The binding affinities of Lafutidine, Cetirizine, Famotidine, and Ranitidine for histamine receptors are summarized in the table below. Lower Ki values indicate a higher binding affinity.
| Compound | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) | H4 Receptor Ki (nM) |
| Lafutidine (FRG-8813 metabolite) | Data not available | ~7 | Data not available | Data not available |
| Cetirizine | 6[1] | Data not available | Data not available | Data not available |
| Levocetirizine | 3[1] | Data not available | Data not available | Data not available |
| Dextrocetirizine | 100[1] | Data not available | Data not available | Data not available |
| Famotidine | Data not available | 14 (Kd) | Data not available | Data not available |
| Ranitidine | Data not available | Data not available | Data not available | Data not available |
Lafutidine, through its active metabolite, demonstrates high affinity for the H2 receptor. Cetirizine and its active enantiomer, Levocetirizine, exhibit high and selective affinity for the H1 receptor.[1] Famotidine also shows a high affinity for the H2 receptor.
Functional Antagonist Potency (IC50)
The functional potency of these antagonists is determined by their ability to inhibit the downstream signaling pathways activated by histamine. For H1 receptors, this is often measured by inhibition of calcium mobilization, while for H2 receptors, it is typically assessed by the inhibition of cyclic AMP (cAMP) production.
| Compound | H1-mediated Calcium Flux IC50 (nM) | H2-mediated cAMP Inhibition IC50 (nM) |
| Lafutidine | Data not available | Potent inhibition, comparable to or greater than Famotidine |
| Cetirizine | Data not available in direct comparative studies | Not applicable |
| Famotidine | Not applicable | 33 |
| Ranitidine | Not applicable | Data not available in direct comparative studies |
Lafutidine has been shown to be a potent inhibitor of histamine-stimulated cAMP production, with a potency that is comparable to or even greater than that of famotidine at higher concentrations. Famotidine itself is a highly potent H2 antagonist with an IC50 of 33 nM.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target histamine receptor subtype are prepared from cultured cells or tissue homogenates.
-
Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]mepyramine for H1 receptors, [3H]tiotidine for H2 receptors) and varying concentrations of the unlabeled antagonist being tested.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (for IC50 determination)
This assay measures the ability of an antagonist to block the histamine-induced increase in intracellular calcium, a key signaling event downstream of H1 receptor activation.
General Protocol:
-
Cell Culture and Dye Loading: Cells expressing the H1 receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the H1 antagonist.
-
Histamine Stimulation: The cells are then stimulated with a fixed concentration of histamine.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the histamine-induced calcium response (IC50) is calculated.
This assay measures the ability of an antagonist to block the histamine-induced increase in intracellular cyclic AMP (cAMP), the primary second messenger for H2 receptor signaling.
General Protocol:
-
Cell Culture: Cells expressing the H2 receptor are cultured.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the H2 antagonist.
-
Histamine Stimulation: The cells are then stimulated with a fixed concentration of histamine in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the histamine-induced cAMP production (IC50) is determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: H1 Receptor Signaling Pathway
Caption: H2 Receptor Signaling Pathway
References
Selectivity Profile of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide and a Comparative Analysis of Structurally Related Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the predicted selectivity profile of the novel compound 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide. Due to the absence of specific experimental data for this exact molecule in publicly available literature, this report focuses on a comparative analysis of structurally related compounds, particularly those sharing the core (3-phenoxypropyl)amine motif. This structural feature is a well-established pharmacophore for histamine H₃ receptor antagonists. The guide also explores potential interactions with sigma receptors, another common target for this chemical class. Experimental data for analogous compounds are presented to infer the likely binding affinities and functional activities of the title compound.
Predicted Receptor Selectivity Profile
Based on the analysis of its structural components, 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is predicted to be a potent antagonist of the histamine H₃ receptor (H₃R) . The (3-phenoxypropyl)amine moiety is a key structural element found in numerous high-affinity H₃R antagonists. The piperidine ring serves as the basic amine required for interaction with the receptor, while the phenoxypropyl linker provides an optimal spacing and orientation. The 2-((2-Furanylmethyl)sulfinyl)acetamide portion is a less common modification, and its influence on selectivity is not definitively established. However, analogues with various amide and sulfonamide substitutions have been shown to retain high H₃R affinity.
Furthermore, compounds with a similar overall topology, containing an aromatic ring system and a basic amine connected by a flexible linker, are known to interact with sigma receptors (σ₁ and σ₂) . Therefore, it is plausible that the title compound may also exhibit affinity for these receptors.
Comparative Analysis of Structurally Related Compounds
To provide a quantitative basis for the predicted selectivity, the following tables summarize the binding affinities (Kᵢ) and functional activities (where available) of structurally related compounds at the histamine H₃, sigma-1, and sigma-2 receptors.
Table 1: Binding Affinity (Kᵢ) of Phenoxypropylamine Derivatives at the Human Histamine H₃ Receptor
| Compound/Reference Compound | Amine Moiety | Linker | Kᵢ (nM) for hH₃R |
| Pitolisant (Wakix®) | Piperidine | Ether | 1.3 |
| Compound 8a | Benzimidazole | Phenoxypropyl | Potent (specific Kᵢ not provided)[1] |
| Compound 16 | Azepane | Phenoxypentyl | 30 |
| Compound 17 | Azepane | Phenoxyhexyl | 42 |
| DL76 | Pyrrolidine | Phenoxypropyl | 38 |
| Compound 13 | 2-Methylpyrrolidine | Phenoxypropyl | 25 |
Table 2: Comparative Binding Affinities (Kᵢ) at Histamine H₃, Sigma-1 (σ₁), and Sigma-2 (σ₂) Receptors
| Compound | Kᵢ (nM) for hH₃R | Kᵢ (nM) for σ₁ Receptor | Kᵢ (nM) for σ₂ Receptor |
| Pitolisant | 1.3 | 310 | >10,000 |
| ABT-239 | 1.3 | 23 | 2,300 |
| S 38093-2 | 200-630 | 10 | 1,300 |
| PF-3654746 | 0.4 | 48 | 2,200 |
Data for Pitolisant, ABT-239, S 38093-2, and PF-3654746 are from a comparative study on clinically evaluated H₃R antagonists, highlighting that some also possess significant affinity for the sigma-1 receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the objective evaluation of the presented data.
Radioligand Binding Assays for Histamine H₃ Receptor
Objective: To determine the binding affinity (Kᵢ) of a test compound for the histamine H₃ receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H₃ receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled H₃R antagonist, typically [³H]-Nα-methylhistamine, is used.
-
Assay: Membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assays for Histamine H₃ Receptor (Antagonist Activity)
Objective: To determine the functional potency (pA₂) of a test compound as an H₃R antagonist.
Methodology:
-
Tissue Preparation: Isolated guinea pig ileum or mouse brain cortex slices are used as they endogenously express H₃ receptors.
-
Stimulation: Tissues are electrically stimulated to induce a physiological response that is modulated by H₃R activation (e.g., inhibition of neurotransmitter release).
-
Agonist Challenge: A concentration-response curve is generated for a standard H₃R agonist (e.g., R-(-)-α-methylhistamine) in the absence and presence of various concentrations of the test compound.
-
Measurement: The magnitude of the physiological response (e.g., muscle contraction or neurotransmitter release) is measured.
-
Data Analysis: The Schild plot analysis is used to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Signaling Pathways
Understanding the signaling pathways associated with the target receptors is essential for interpreting the functional consequences of ligand binding.
Histamine H₃ Receptor Signaling Pathway
The histamine H₃ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. As a presynaptic autoreceptor, its activation inhibits the synthesis and release of histamine. As a heteroreceptor, it also inhibits the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.
Caption: Canonical Gαi/o-mediated signaling pathway of the histamine H₃ receptor.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique ligand-regulated molecular chaperone located primarily at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM). It is not a classical GPCR. Upon ligand binding, it can dissociate from its binding partner BiP (Binding immunoglobulin protein) and translocate to other subcellular compartments to modulate the function of various proteins, including ion channels (e.g., voltage-gated K⁺ channels, NMDA receptors) and other signaling molecules. It plays a crucial role in regulating intracellular Ca²⁺ signaling between the ER and mitochondria.
Caption: Ligand-mediated activation and modulation of downstream effectors by the sigma-1 receptor.
Conclusion
While direct experimental evidence for the selectivity profile of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is not yet available, a comprehensive analysis of its structural features and comparison with well-characterized analogues strongly suggest that it is a potent histamine H₃ receptor antagonist. The provided data on related compounds indicate that high affinity for the H₃R is expected, with potential for some level of interaction with the sigma-1 receptor. The 2-((2-Furanylmethyl)sulfinyl)acetamide moiety represents a novel modification to the classical phenoxypropylamine scaffold, and its specific impact on the selectivity and pharmacokinetic profile warrants further investigation. The experimental protocols and signaling pathway diagrams included in this guide provide a robust framework for the future pharmacological characterization of this and other novel compounds targeting these receptor systems.
References
Comparative Analysis of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide: A Cross-Reactivity and Selectivity Profile Based on Structurally Related Compounds
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the compound 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is not publicly available. This guide provides a comparative analysis based on its structural similarity to known histamine H2-receptor antagonists, such as roxatidine and lafutidine, and potential crossover characteristics with proton pump inhibitors (PPIs). The presented data is derived from studies on these related compounds and classes of drugs.
Introduction
The molecule 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide possesses structural motifs characteristic of two major classes of gastric acid suppressants. The (3-(1-piperidinylmethyl)phenoxy)propyl moiety is a key feature of the histamine H2-receptor antagonist roxatidine, while the (2-Furanylmethyl)sulfinyl group shares some resemblance with components of the H2-receptor antagonist lafutidine and the broader class of proton pump inhibitors. This structural duality suggests a potential for a complex pharmacological profile, including the possibility of dual-action or cross-reactivity with targets of both drug classes. This guide aims to provide a comparative overview of its potential performance against established alternatives, drawing on available experimental data from these related compounds.
Comparison with Alternative Compounds
The primary alternatives to a compound with this structure would be established histamine H2-receptor antagonists and proton pump inhibitors.
| Drug Class | Primary Mechanism of Action | Key Molecular Target | Onset of Action | Duration of Action |
| Histamine H2-Receptor Antagonists (e.g., Roxatidine, Lafutidine, Cimetidine, Famotidine) | Competitive antagonism of histamine H2 receptors on gastric parietal cells. | Histamine H2 Receptor | Rapid (within 1 hour) | 4-10 hours |
| Proton Pump Inhibitors (e.g., Omeprazole, Lansoprazole, Pantoprazole) | Irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells. | H+/K+ ATPase | Slower (2-3 days for maximal effect) | ~24 hours |
Quantitative Comparison of Related Compounds
Direct quantitative data for the target compound is unavailable. The following table presents data for structurally related and commonly used alternative drugs.
| Compound | Class | Target | pA2 Value[1] | Notes |
| Roxatidine Acetate | H2-Receptor Antagonist | Histamine H2 Receptor | 6.85 +/- 0.86 | A pro-drug, rapidly converted to roxatidine.[2] |
| Roxatidine | H2-Receptor Antagonist | Histamine H2 Receptor | 7.14 +/- 0.04 | Active metabolite of roxatidine acetate.[1] |
| Ranitidine | H2-Receptor Antagonist | Histamine H2 Receptor | 6.92 +/- 0.01 | A commonly used H2-receptor antagonist.[1] |
| Lafutidine | H2-Receptor Antagonist | Histamine H2 Receptor | Not available | Also exhibits gastroprotective effects through capsaicin-sensitive afferent neurons.[3] |
| Cimetidine | H2-Receptor Antagonist | Histamine H2 Receptor | Not available | Known to inhibit cytochrome P450 enzymes. |
| Famotidine | H2-Receptor Antagonist | Histamine H2 Receptor | Not available | A potent and highly selective H2-receptor antagonist. |
pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.
Cross-Reactivity Profile
Cross-reactivity in the context of these drug classes often refers to hypersensitivity reactions where an individual allergic to one drug may also react to another, structurally similar drug.
Histamine H2-Receptor Antagonists
Studies have shown that cross-reactivity among H2-receptor antagonists can occur, but it is not universal. The structural similarities and differences in their side chains are thought to play a role. For instance, ranitidine, nizatidine, and famotidine share more structural similarities in their side chains compared to cimetidine, which may explain some observed patterns of cross-reactivity.
Proton Pump Inhibitors
Cross-reactivity between different PPIs is also a known phenomenon. While some patients may be allergic to a single PPI, others exhibit sensitivity to multiple drugs within the class. Skin tests and oral provocation tests are used to determine the specific cross-reactivity profile in affected individuals.
Signaling Pathways
Histamine H2-Receptor Antagonist Signaling Pathway
dot
Caption: Signaling pathway of histamine H2-receptor antagonists.
Proton Pump Inhibitor Mechanism of Action
Caption: Workflow for assessing cross-reactivity.
Conclusion
Based on its structural characteristics, 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is predicted to function as a histamine H2-receptor antagonist, with a potential for additional or off-target interactions, possibly with the H+/K+ ATPase. Its performance and cross-reactivity profile would need to be empirically determined through rigorous preclinical testing as outlined in the experimental protocols. Comparisons with established drugs like roxatidine, lafutidine, and various PPIs will be essential to define its therapeutic potential and safety profile. Researchers and drug development professionals should prioritize comprehensive in vitro and in vivo studies to elucidate the precise mechanism of action, selectivity, and potential for cross-reactivity of this novel compound.
References
- 1. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of lafutidine, a novel histamine H2-receptor antagonist, on dextran sulfate sodium-induced colonic inflammation through capsaicin-sensitive afferent neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Analysis of Emerging Piperidine Derivatives
For researchers, scientists, and drug development professionals, the piperidine scaffold remains a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutics. This guide provides a comparative analysis of promising piperidine derivatives from recent preclinical studies, presenting key experimental data, detailed protocols, and visual representations of their mechanisms and workflows.
The ubiquitous piperidine ring is a key pharmacophore in numerous approved drugs, valued for its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2][3][4][5] Preclinical research continues to explore the vast chemical space of piperidine derivatives, seeking enhanced efficacy, selectivity, and improved safety profiles for various therapeutic areas, including pain management, oncology, and neurodegenerative diseases.[6][7][8][9][10]
Comparative Efficacy and Biological Activity
The following tables summarize the in vitro and in vivo activities of several recently investigated piperidine derivatives, providing a snapshot of their relative potencies and therapeutic potential.
In Vitro Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | GI₅₀ (µg/mL) | Reference |
| Compound 16 | MCF7 (Breast Cancer) | 26.2 | [9] |
| HT29 (Colon Cancer) | 4.1 | [9] | |
| Compound 22 | NCI-H460 (Lung Cancer) | 26.3 | [9] |
| Doxorubicin | MCF7 (Breast Cancer) | Not specified | [9] |
| HT29 (Colon Cancer) | Not specified | [9] | |
| NCI-H460 (Lung Cancer) | Not specified | [9] |
GI₅₀: 50% growth inhibition concentration. Doxorubicin is a standard chemotherapeutic agent used as a reference.
In Vivo Analgesic Activity of 4-Amino Methyl Piperidine Derivatives
| Compound | Writhing Test (% Inhibition) | Tail-Flick Test (% Analgesia) | Reference |
| HN58 | 100% | Data not specified | [6] |
| Morphine | Data not specified | Data not specified | [6] |
| Fentanyl | Data not specified | Data not specified | [6] |
| Pethidine | Data not specified | Data not specified | [6] |
The study notes that the analgesic effect of HN58 was reduced by naloxone, suggesting µ-opioid receptor involvement.[6]
Key Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for the key experiments cited above are provided below.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Plating: Tumor cells are plated in 96-well plates at a density of 100,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with the piperidine derivatives at various concentrations.
-
Fixation: After the incubation period, the cells are fixed with 10% trichloroacetic acid.
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Acetic Acid-Induced Writhing Test in Mice
This is a chemical-induced visceral pain model used to evaluate peripheral analgesic activity.
-
Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds (piperidine derivatives) or a control vehicle are administered intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
Calculation of Inhibition: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and workflows involved in the preclinical assessment of piperidine derivatives, the following diagrams have been generated.
Caption: A generalized workflow for the preclinical evaluation of piperidine derivatives.
Caption: Proposed signaling pathway for the analgesic effect of HN58.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide (FRG-8701) and its Analogs as Research Tools
In the landscape of gastric acid secretion inhibitors, the histamine H2-receptor antagonist family has been a cornerstone of research and therapy. This guide provides a detailed comparison of the novel research tool, 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide, also known as FRG-8701, with its structural and functional analogs. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting the most appropriate tool for their studies.
Introduction to FRG-8701 and its Analogs
FRG-8701 belongs to a series of N-(phenoxypropyl)acetamide derivatives. It is a potent histamine H2-receptor antagonist with a distinct chemical structure featuring a furfurylsulfinyl moiety. Its primary mechanism of action is the blockade of histamine H2 receptors on parietal cells, leading to a reduction in gastric acid secretion. This compound is an analog of Roxatidine and is also related to Lafutidine, another second-generation H2-receptor antagonist. This guide will compare FRG-8701 with established H2-receptor antagonists, including Roxatidine, Lafutidine, Cimetidine, Ranitidine, and Famotidine.
Comparative Biological Activity
The following tables summarize the quantitative data on the biological activity of FRG-8701 and its key analogs. The data has been compiled from various studies to provide a comparative overview.
Table 1: In Vitro Histamine H2-Receptor Antagonist Potency
| Compound | Preparation | Parameter | Value | Reference |
| FRG-8701 | Guinea Pig Atrium | pA2 | Not explicitly stated, but described as potent | [1] |
| Roxatidine | Guinea Pig Atrium | pA2 | 7.0 | [2] |
| Famotidine | Guinea Pig Atrium | - | 8 times more potent than Ranitidine | [3] |
| Ranitidine | Guinea Pig Atrium | - | - | [3] |
| Cimetidine | Guinea Pig Atrium | - | 40 times less potent than Famotidine | [3] |
Table 2: In Vivo Antisecretory Potency
| Compound | Animal Model | Administration | Effect | Potency Comparison | Reference |
| FRG-8701 | Lumen-perfused rats | Intravenous | Reduced gastric acid secretion | Equipotent to Famotidine (longer duration) | [4] |
| FRG-8701 | Pylorus-ligated rats | Intraduodenal | Antisecretory effect | ~7 times more potent than Cimetidine | [4] |
| Roxatidine | Pylorus-ligated rats | Intraduodenal | Inhibited gastric acid secretion | 4 to 6 times as potent as Cimetidine | [3] |
| Roxatidine | Patients with peptic ulcer | Oral (75 mg) | Gastric juice suppression | More effective than Famotidine (20 mg) | [5] |
| Famotidine | Patients with peptic ulcer | Oral (20 mg) | Gastric juice suppression | Less effective than Roxatidine (75 mg) | [5] |
| Ranitidine | Duodenal ulcer patients | Oral (300 mg nocte) | Ulcer healing | Roxatidine (150 mg nocte) showed comparable efficacy | [6] |
Table 3: Gastroprotective Effects
| Compound | Animal Model | Effect on Necrotizing Agent-Induced Lesions | Prostaglandin Independent | Reference |
| FRG-8701 | Rats | Potent inhibition (Oral ED50: 1.1-9.4 mg/kg) | Yes | [4] |
| Famotidine | Rats | Failed to reduce lesions | - | [4] |
| Cimetidine | Rats | Observed only at high doses | - | [4] |
| Lafutidine | Rats | Gastroprotective activity | Mediated by capsaicin-sensitive afferent nerves | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Histamine H2 Receptor Signaling Pathway in Parietal Cells.
Caption: Experimental Workflow for In Vivo Gastric Acid Secretion Assay.
Detailed Experimental Protocols
In Vitro Histamine H2-Receptor Antagonist Activity in Guinea Pig Isolated Atrium
This protocol is based on the methodology frequently cited in the evaluation of H2-receptor antagonists.[1][5][8]
-
Tissue Preparation: A guinea pig is euthanized, and the heart is immediately excised. The right atrium is dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and gassed with 95% O2 and 5% CO2. The spontaneous beating rate of the atrium is recorded.
-
Histamine Response: A cumulative concentration-response curve for histamine is established to determine the baseline chronotropic effect.
-
Antagonist Incubation: The test compound (e.g., FRG-8701) or a reference antagonist is added to the organ bath at a specific concentration and incubated for a predetermined period.
-
Post-Incubation Histamine Response: A second cumulative concentration-response curve for histamine is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift of the histamine concentration-response curve caused by the antagonist is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats
This protocol is a standard method for assessing the antisecretory activity of compounds in vivo.[4][9]
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted overnight with free access to water.
-
Compound Administration: The test compound (e.g., FRG-8701) is administered orally or intraduodenally. Control animals receive the vehicle.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated to allow for the accumulation of gastric secretions.
-
Histamine Stimulation: Histamine or another secretagogue is administered subcutaneously to stimulate gastric acid secretion.
-
Sample Collection: After a specific period (e.g., 4 hours), the animals are euthanized, and the stomachs are removed. The gastric contents are collected.
-
Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0. The total acid output is calculated.
-
Inhibition Calculation: The percentage inhibition of acid secretion by the test compound is calculated by comparing the acid output in the treated group to that of the control group.
Discussion and Conclusion
The available data strongly suggest that 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide (FRG-8701) is a superior research tool compared to some of its first-generation analogs like Cimetidine. Its key advantages include:
-
High Potency: FRG-8701 demonstrates antisecretory potency comparable to the highly potent Famotidine and is significantly more potent than Cimetidine.[4]
-
Long Duration of Action: Studies in lumen-perfused rats indicate that FRG-8701 has a longer duration of action than Famotidine.[4]
-
Unique Gastroprotective Effect: Unlike Famotidine and Cimetidine (at therapeutic doses), FRG-8701 exhibits a potent, prostaglandin-independent gastroprotective effect against necrotizing agents. This dual mechanism of action—inhibiting acid secretion and protecting the gastric mucosa—makes it a particularly interesting tool for studying gastric physiology and pharmacology.[4]
When compared to Roxatidine, FRG-8701's furfurylsulfinyl group appears to confer these additional gastroprotective properties. Lafutidine also possesses a unique gastroprotective mechanism mediated by capsaicin-sensitive afferent nerves, which differs from the proposed mechanism of FRG-8701.[7] This suggests that while both are second-generation H2-receptor antagonists, they may offer different research applications depending on the specific pathway of interest.
References
- 1. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac effects of the new H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of FRG-8701 on Gastric Acid Secretion, Gastric Mucosal Lesions by Necrotizing Agents and Experimental Gastric or Duodenal Ulcer in Rats [jstage.jst.go.jp]
- 5. Histamine receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-hydroxy-N-[3-[3-(1-piperidylmethyl)phenoxy]propyl]acetamide | 97900-88-4 [chemicalbook.com]
- 7. Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The determination of receptor constants for histamine H2-agonists in the guinea-pig isolated right atrium using an irreversible H2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Robustness of In Vitro Assays Involving Gefitinib
This guide provides an objective comparison of common in vitro assays for the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. It is intended for researchers, scientists, and drug development professionals, offering insights into the reproducibility and robustness of these methods, supported by experimental data and detailed protocols.
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key component of a signaling pathway often dysregulated in cancer.[1][2] By competing with adenosine triphosphate (ATP) at the binding site of the kinase domain, Gefitinib blocks the autophosphorylation of EGFR, thereby inhibiting downstream signaling cascades involved in cell proliferation, survival, and metastasis.[1][3] The efficacy of Gefitinib is particularly pronounced in non-small cell lung cancers (NSCLCs) harboring activating mutations in the EGFR gene.[1][4] Given its targeted mechanism, the reliability of in vitro assays is paramount for accurately determining its potency, elucidating mechanisms of resistance, and ensuring the quality of pharmaceutical formulations.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates crucial cellular processes such as growth, proliferation, and differentiation.[5][6] The binding of ligands like Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and activation of its intrinsic tyrosine kinase activity.[1] This leads to autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins and initiating downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation and survival.[3][7] Gefitinib exerts its effect by inhibiting this initial phosphorylation step.[1]
Comparison of Common In Vitro Assays
The in vitro evaluation of Gefitinib relies on a variety of assays, each providing distinct yet complementary information. The primary categories include cell viability assays to measure cytotoxic effects, kinase assays to quantify direct enzyme inhibition, and analytical methods to determine concentration and purity.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the dose-dependent effect of Gefitinib on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, but its value can vary significantly based on the cell line, assay type, and experimental conditions.
Data Presentation: IC50 Values of Gefitinib in Various Lung Cancer Cell Lines
| Cell Line | EGFR Mutation Status | Assay Method | Reported IC50 (µM) | Reference |
| PC9 | Exon 19 Deletion | MTT | 0.077 | [8][9] |
| HCC827 | Exon 19 Deletion | MTT | 0.013 | [8][9] |
| H3255 | L858R | MTT | 0.003 | [8] |
| H1650 | Exon 19 Deletion | MTT | 31.0 | [10] |
| H1650GR (Resistant) | Exon 19 Deletion | MTT | 50.0 | [10] |
| H1975 | L858R, T790M | MTT | >10 (Resistant) | [8][11] |
| NCI-H460 | Wild-Type | MTT | 16.68 | [12] |
| A549 | Wild-Type | MTT | 7.0 - 12.7 | [10] |
Note: IC50 values are highly context-dependent and can vary between laboratories.
Kinase Inhibition Assays
To assess the direct inhibitory effect of Gefitinib on its molecular target, in vitro kinase assays are employed. These assays measure the phosphorylation of a substrate by purified EGFR kinase domains. This approach isolates the drug-target interaction from cellular context, providing a direct measure of potency.
Data Presentation: Gefitinib Potency in Kinase Assays
| EGFR Target | Assay Type | Reported IC50 (nM) | Reference |
| EGFR (NR6wtEGFR cells) | Tyrosine Phosphorylation | 37 | [13] |
| EGFR (NR6W cells) | Tyrosine Phosphorylation | 26 - 57 | [13] |
| EGFR (Wild-Type) | HTRF | 3270 | [14] |
| EGFR (T790M Mutant) | HTRF | 1920 | [14] |
| EGFR (Del747-753 Mutant) | In vitro kinase assay | ~4 | [15] |
| EGFR (L858R Mutant) | In vitro kinase assay | ~2 | [15] |
Analytical Methods for Quantification
The robustness of analytical methods is critical for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard methods for quantifying Gefitinib.
Data Presentation: Performance of Analytical Methods for Gefitinib
| Method | Linearity Range | Precision (%RSD) | Recovery (%) | LOD | LOQ | Reference |
| HPLC | 25-150 µg/mL | 0.54 - 0.9 | 99.61 - 100.14 | 0.078 µg/mL | 0.238 µg/mL | [16] |
| HPTLC | 30-700 ng/band | - | 96.13 - 103.4 | - | - | [17] |
| LC-MS/MS | 37.5-2400 ng/mL | <15 | - | - | 40 ng/mL | [18] |
| LC-MS/MS | 0.5-1000 ng/mL | <15 | 86 - 105 | - | - | [19] |
| RP-HPLC | 8-56 µg/mL | 0.12 - 1.56 | 98.5 - 101.2 | 1.3 µg/mL | 3.9 µg/mL | [20] |
LOD: Limit of Detection; LOQ: Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Experimental Protocols and Workflows
Detailed and standardized protocols are essential for ensuring the reproducibility of assay results.
General Workflow for In Vitro Evaluation of Gefitinib
The diagram below illustrates a typical workflow for assessing the efficacy of Gefitinib, starting from cell culture and treatment to data analysis and interpretation. This systematic approach ensures that different assays contribute to a comprehensive understanding of the compound's activity.
Protocol 1: MTT Cell Proliferation Assay
This protocol is adapted from standard procedures for assessing cell viability.[21][22]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.[13]
-
Drug Preparation: Prepare serial dilutions of Gefitinib in the appropriate cell culture medium. A common solvent is DMSO, with the final concentration typically kept below 0.1%.[13][21]
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of Gefitinib. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[21]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21][22]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 550-570 nm using a microplate reader.[21]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the drug concentration to determine the IC50 value.
Protocol 2: In Vitro EGFR Kinase Assay (HTRF)
This protocol outlines a method for directly measuring EGFR kinase inhibition using Homogeneous Time-Resolved Fluorescence (HTRF).[14]
-
Reagent Preparation: Prepare an enzymatic buffer and solutions of recombinant human EGFR kinase domains (e.g., EGFR-WT or EGFR-T790M), a suitable substrate, and ATP.
-
Compound Incubation: In an assay plate, incubate the EGFR kinase domain and its substrate with varying concentrations of Gefitinib in the enzymatic buffer for 5-10 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding ATP to the mixture. A typical ATP concentration might be near its Km value for the kinase.
-
Reaction Time: Allow the reaction to proceed for 30-60 minutes at room temperature.[14]
-
Detection: Stop the reaction by adding a detection solution containing EDTA and HTRF detection reagents (e.g., a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-coupled secondary antibody).
-
Incubation: Incubate for at least 60 minutes to allow for antibody binding.[14]
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio and plot it against the Gefitinib concentration to determine the IC50 value.
Logical Relationships Between Assays
Different assays provide evidence at different biological levels. Kinase assays confirm direct target engagement, western blots verify the inhibition of cellular signaling, and viability assays measure the ultimate biological outcome. Understanding the relationship between these assays is crucial for a comprehensive assessment of a compound's activity.
Conclusion
The reproducibility and robustness of assays involving Gefitinib are dependent on the specific technique employed and strict adherence to validated protocols.
-
Cell viability assays are essential for determining cellular response but are influenced by numerous factors, leading to variability in IC50 values across different studies and cell lines.[8][10][11]
-
Kinase assays offer high reproducibility for assessing direct target engagement, providing a clear measure of potency against wild-type and mutant forms of EGFR.[13][15]
-
Analytical methods like HPLC and LC-MS/MS, when properly validated, provide highly robust and reproducible quantification of Gefitinib, which is fundamental for quality control and clinical applications.[16][19]
For a comprehensive evaluation, it is recommended to use a combination of these assays. Direct kinase inhibition data should be correlated with the downstream pathway effects observed in western blots and the ultimate phenotypic outcomes from cell viability studies. This integrated approach provides the most reliable and complete picture of Gefitinib's activity.
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpcbs.com [ijpcbs.com]
- 17. Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters [mdpi.com]
- 18. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 21. Cell proliferation assays [bio-protocol.org]
- 22. bb3r.de [bb3r.de]
benchmarking 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide against a standard compound
Authoritative Note: Publicly available experimental data for the compound 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is limited. Based on its structural similarity to known histamine H2-receptor antagonists, such as Lafutidine (which shares the furanylmethylsulfinyl moiety) and Roxatidine (which shares the piperidinylmethyl-phenoxy-propyl-acetamide backbone), this guide will proceed under the hypothesis that the target compound functions as a histamine H2-receptor antagonist. The following comparison is made against the well-established standard compound, Cimetidine , a benchmark histamine H2-receptor antagonist. This document serves as a template for how such a compound would be benchmarked, utilizing established protocols and data from analogous compounds to illustrate the comparative framework.
Overview and Mechanism of Action
Histamine H2-receptor antagonists are a class of drugs that act to decrease gastric acid secretion. They competitively block the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action inhibits the production of cyclic AMP (cAMP) and subsequently reduces the secretion of gastric acid. The presumed signaling pathway is illustrated below.
Caption: Presumed signaling pathway of histamine H2-receptor antagonism in gastric parietal cells.
Comparative Efficacy and Potency
The primary measure of efficacy for an H2-receptor antagonist is its ability to inhibit gastric acid secretion. This is typically quantified by determining the concentration of the compound required to inhibit a specific physiological response by 50% (IC50).
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Target | Assay Type | Ki (nM) | IC50 (µM) | Reference |
| Target Compound | Human H2 Receptor | Radioligand Binding | Data not available | Data not available | N/A |
| Cimetidine | Human H2 Receptor | Radioligand Binding | 46 | 0.8 | [1] |
| Roxatidine Acetate | Guinea Pig Atria | Histamine-induced chronotropy | - | 0.14 | [1] |
Note: Ki represents the inhibition constant, a measure of receptor binding affinity. IC50 values here represent the concentration for 50% inhibition of histamine-stimulated activity.
Experimental Protocols
Histamine H2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the histamine H2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H2 receptor (e.g., HEK293 cells).
-
Radioligand: A radiolabeled H2-receptor antagonist, such as [³H]-Tiotidine, is used.
-
Assay: Membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Detection: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Analysis: The Ki is calculated from the IC50 value (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand H2 receptor binding assay.
Inhibition of Histamine-Induced Gastric Acid Secretion
Objective: To measure the functional potency (IC50) of the compound in inhibiting acid secretion in a cellular or tissue model.
Methodology:
-
Model: Isolated rabbit gastric glands or cultured parietal cells are commonly used.
-
Stimulation: The cells/glands are stimulated with histamine to induce acid secretion.
-
Measurement: Acid secretion is indirectly measured by monitoring the accumulation of a weak base, such as [¹⁴C]-aminopyrine.
-
Inhibition: The assay is performed with and without varying concentrations of the test compound.
-
Analysis: The concentration of the test compound that inhibits 50% of the histamine-stimulated aminopyrine accumulation is determined as the IC50.
Pharmacokinetic Profile
The pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, which are critical for its clinical utility.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Target Compound | Cimetidine | Roxatidine Acetate |
| Bioavailability (%) | Data not available | 60-70 | ~97 |
| Protein Binding (%) | Data not available | 15-25 | Low |
| Elimination Half-life (h) | Data not available | ~2 | ~6 |
| Primary Excretion Route | Data not available | Renal | Renal |
Selectivity and Safety Profile
An ideal drug candidate should exhibit high selectivity for its target receptor to minimize off-target side effects.
Selectivity Assays: The target compound should be screened against a panel of other receptors, particularly other histamine receptor subtypes (H1, H3, H4) and cytochrome P450 enzymes. Cimetidine is a known inhibitor of several CYP450 enzymes, leading to potential drug-drug interactions. A superior safety profile would be demonstrated by a lack of significant inhibition of these enzymes.
Table 3: Cytochrome P450 Inhibition
| Enzyme | Target Compound (IC50, µM) | Cimetidine (IC50, µM) |
| CYP1A2 | Data not available | 45 |
| CYP2C9 | Data not available | >1000 |
| CYP2D6 | Data not available | 114 |
| CYP3A4 | Data not available | 25 |
Conclusion
To comprehensively benchmark 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide , it is essential to perform the described experimental protocols. The primary goal is to establish its potency and efficacy as a histamine H2-receptor antagonist in comparison to established standards like Cimetidine. Key differentiators for a new chemical entity in this class would include enhanced potency (lower Ki and IC50 values), improved pharmacokinetic properties (e.g., longer half-life, higher bioavailability), and a superior safety profile, particularly with respect to cytochrome P450 enzyme inhibition and off-target receptor activity. The data tables and workflows provided herein establish a clear framework for this comparative evaluation.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide, a compound incorporating furan, sulfinyl, acetamide, and piperidine functional groups.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling, it is crucial to recognize the potential hazards associated with the constituent parts of this molecule.
-
Furan: This component is a hazardous substance, flammable, and can form explosive peroxides upon exposure to air.[1] It is also a suspected carcinogen.
-
Acetamide: Classified as a hazardous waste, acetamide is a combustible solid and a potential carcinogen.[2][3]
-
Piperidine: This amine is a flammable and corrosive liquid.[4][5]
-
Sulfinyl Group: While specific data for this functional group in the context of disposal is limited, it should be handled with care, considering its potential reactivity.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if handling outside of a fume hood or if dust/vapors are generated.[6]
II. Segregation and Waste Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide waste. The container must be made of a compatible material and have a tightly fitting lid.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially:
-
Labeling: The waste container must be labeled with the full chemical name: "2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide" and the appropriate hazard symbols (e.g., flammable, corrosive, toxic).
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Eliminate all nearby sources of ignition.[1]
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[1][7] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[6]
-
Collection: Place the absorbed or collected material into a sealed, labeled container for hazardous waste disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[8] Collect all cleaning materials as hazardous waste.
-
Do Not Use Sewer: Never wash spills of this chemical down the drain or into the sewer system.[1][7]
IV. Disposal Procedure
The disposal of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide must be conducted in compliance with all local, regional, and national environmental regulations.
-
Waste Classification: This compound should be classified as a hazardous waste due to the presence of furan, acetamide, and piperidine moieties.[1][2][4][9]
-
Licensed Disposal Facility: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in an environmentally sound manner, often through high-temperature incineration.[7]
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
Summary of Disposal Parameters:
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [1][2][4][9] |
| Container Type | Compatible, sealed, and clearly labeled | [1][2] |
| Incompatible Materials | Oxidizing agents, strong acids | [1] |
| Spill Cleanup | Absorb with inert material, do not flush to sewer | [1][7] |
| Final Disposal Method | Licensed hazardous waste facility (e.g., incineration) | [7] |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this chemical.
References
Personal protective equipment for handling 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide
Essential Safety and Handling Precautions for Novel Acetamide Compounds
Disclaimer: A specific Safety Data Sheet (SDS) for 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is not publicly available. The following guidance is based on general best practices for handling novel or uncharacterized chemical compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel before any handling occurs.[1][2][3][4][5] It is prudent to treat any new or uncharacterized substance as potentially hazardous.[1][2]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling novel chemical entities like 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide. The focus is on procedural, step-by-step guidance to ensure laboratory safety and proper chemical management.
Risk Assessment and Hazard Communication
Before working with any new compound, a comprehensive hazard assessment is crucial.[4][5][6] This involves evaluating the potential risks based on the chemical structure, comparing it to similar compounds, and assuming a high degree of hazard in the absence of concrete data.[1][2] All personnel involved must be informed of the potential hazards and trained on the appropriate safety protocols.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is recommended to minimize exposure through inhalation, ingestion, or skin contact.[7][8] The minimum required PPE for handling this and other novel compounds is outlined below.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles should be worn at all times in the laboratory.[8][9] A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during procedures with a high splash risk.[7][8] |
| Body Protection | Flame-resistant lab coat | A lab coat protects the skin and personal clothing from contamination.[7][10] For compounds with unknown flammability, a flame-resistant lab coat is a necessary precaution.[10] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) | Double-gloving is recommended for handling potentially hazardous substances.[9] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.[8] |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) | To be used when there is a risk of inhaling aerosols or fine powders, especially when handling the solid compound outside of a certified chemical fume hood.[7] |
| Foot Protection | Closed-toe shoes | Prevents injuries from spills or dropped objects.[7] |
Operational Plan: Handling and Storage
Handling:
-
All manipulations of the compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use appropriate tools (spatulas, scoops) to handle solid material and avoid creating dust.
-
For solutions, use a syringe or pipette with appropriate safety precautions.
-
Ensure a safety shower and eyewash station are readily accessible.[11]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[12][13]
Storage:
-
Store the compound in a well-ventilated, cool, and dry area.
-
Keep the container tightly sealed to prevent contamination and exposure to moisture.[12]
-
Store in secondary containment to mitigate spills.[1]
-
Label the container clearly with the chemical name, any known hazard information, and the date it was synthesized or received.[1]
Disposal Plan
The disposal of novel chemical compounds must be handled with care to prevent environmental contamination and ensure compliance with local, state, and federal regulations.[14][15][16]
-
Waste Categorization: Treat all waste (solid compound, solutions, contaminated labware) as hazardous waste.[15]
-
Containment: Collect all waste in clearly labeled, sealed, and chemically resistant containers.
-
Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[14][15] Arrange for disposal through a licensed professional waste disposal service.[17]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning procedure.
Experimental Protocol: Safe Handling of a Novel Chemical Compound
-
Preparation:
-
Conduct a pre-work risk assessment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Donning PPE:
-
Put on closed-toe shoes and a flame-resistant lab coat.
-
Don the first pair of nitrile gloves.
-
Put on chemical splash goggles.
-
Don the second pair of nitrile gloves over the first.
-
If a risk of inhalation is present, put on a fitted respirator.
-
Wear a face shield for splash-prone procedures.
-
-
Handling the Compound:
-
Perform all work within the sash of the chemical fume hood.
-
Carefully open the container, avoiding any sudden movements that could create dust.
-
Use appropriate tools to transfer the desired amount of the compound.
-
Securely close the container immediately after use.
-
-
Post-Handling:
-
Decontaminate any surfaces or equipment that may have been exposed.
-
Properly label and store all waste in designated hazardous waste containers.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Dispose of single-use PPE in the appropriate hazardous waste stream.
-
Wash hands thoroughly with soap and water.
-
Workflow for Safe Handling of a Novel Chemical Compound
References
- 1. twu.edu [twu.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. iehconsulting.co.uk [iehconsulting.co.uk]
- 4. ul.ie [ul.ie]
- 5. Risk Assessment - Health and Safety Authority [hsa.ie]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. lobachemie.com [lobachemie.com]
- 13. archpdfs.lps.org [archpdfs.lps.org]
- 14. Safe Chemical Waste Disposal [fishersci.com]
- 15. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 16. sbnsoftware.com [sbnsoftware.com]
- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
